(2E,6Z)-Octa-2,6-dienol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
97259-62-6 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(2E,6Z)-octa-2,6-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-3,6-7,9H,4-5,8H2,1H3/b3-2-,7-6+ |
InChI Key |
ONYJRUXYOCZIAW-BRXUXDTNSA-N |
Isomeric SMILES |
C/C=C\CC/C=C/CO |
Canonical SMILES |
CC=CCCC=CCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (2E,6Z)-Octa-2,6-dienol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,6Z)-Octa-2,6-dienol is a structurally specific isomer of octadienol, a C8 unsaturated alcohol. While its fundamental chemical identifiers are established, a comprehensive profile of its experimental physicochemical properties, detailed synthetic and purification protocols, and specific biological activities remains largely uncharacterized in publicly available literature. This guide synthesizes the currently available computed data for this compound, provides generalized experimental methodologies for the synthesis and purification of similar unsaturated alcohols, and explores potential, though unconfirmed, biological significance based on the activities of related compounds. The purpose of this document is to provide a foundational resource for researchers and professionals in drug development, highlighting both what is known and the significant knowledge gaps that warrant further investigation.
Core Chemical Properties
This compound is an organic compound with the molecular formula C8H14O.[1] Its structure features an eight-carbon chain with two double bonds, one in the trans (E) configuration at the second carbon and one in the cis (Z) configuration at the sixth carbon, with a primary alcohol functional group at the first carbon position.
Table 1: Computed Physicochemical and Structural Data for this compound
| Property | Value | Source |
| Molecular Formula | C8H14O | PubChem[1] |
| Molecular Weight | 126.20 g/mol | PubChem[1] |
| IUPAC Name | (2E,6Z)-octa-2,6-dien-1-ol | PubChem[1] |
| CAS Number | 97259-62-6 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Complexity | 92.7 | PubChem[1] |
| XLogP3 | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Spectroscopic Data
Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound are not available in the searched databases. However, data for the structurally related aldehyde, (2E,6Z)-2,6-Octadienal, can provide an indication of the expected spectral features. The presence of the alcohol functionality in this compound would lead to characteristic shifts in the NMR spectra, particularly for the carbons and protons nearest to the hydroxyl group, and a distinct molecular ion peak in the mass spectrum.
Experimental Protocols
Detailed, validated experimental protocols for the specific synthesis and purification of this compound are not described in the available literature. However, general methodologies for the synthesis and purification of unsaturated and allylic alcohols can be adapted.
General Synthesis of Allylic Alcohols
A common strategy for the synthesis of allylic alcohols involves the reduction of the corresponding α,β-unsaturated aldehyde.
Workflow for a potential synthesis of this compound:
Caption: A potential synthetic route to this compound.
Methodology:
-
Reaction Setup: The starting material, (2E,6Z)-Octa-2,6-dienal, would be dissolved in a suitable anhydrous solvent (e.g., methanol, ethanol, or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄) or diisobutylaluminium hydride (DIBAL-H), would be added portion-wise to the solution at a controlled temperature (typically 0 °C to room temperature). The choice of reducing agent is crucial to selectively reduce the aldehyde without affecting the double bonds.
-
Quenching: After the reaction is complete (monitored by techniques like Thin Layer Chromatography), the reaction would be carefully quenched with water or a dilute acidic solution.
-
Extraction: The product would then be extracted from the aqueous phase using an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: The combined organic layers would be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure to yield the crude product.
General Purification of Unsaturated Alcohols
Purification of the crude this compound would likely involve chromatographic techniques to separate it from any unreacted starting material, byproducts, and isomers.
Workflow for the purification of this compound:
Caption: A general workflow for the purification of unsaturated alcohols.
Methodology:
-
Column Chromatography: The crude product would be subjected to column chromatography using a silica gel stationary phase.
-
Elution: A solvent system of appropriate polarity, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether), would be used to elute the compounds. The polarity of the eluent would be optimized to achieve good separation.
-
Fraction Collection and Analysis: Fractions would be collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure desired product.
-
Solvent Removal: The fractions containing the pure this compound would be combined, and the solvent would be removed under reduced pressure to yield the purified alcohol.
Biological Activity and Signaling Pathways
There is no specific information in the searched literature regarding the biological activity or involvement in signaling pathways of this compound. However, the broader class of C8 unsaturated alcohols and related lipid molecules are known to play roles in various biological processes.
Potential Roles based on Related Compounds
Unsaturated fatty alcohols and their derivatives can act as signaling molecules in various pathways. These molecules are often involved in processes such as inflammation, cell proliferation, and apoptosis. Lipid signaling pathways are complex and involve a multitude of enzymes and receptors that recognize specific lipid structures.
Conceptual Relationship in Lipid Signaling:
Caption: A generalized model of potential lipid signaling involvement.
It is plausible that this compound could be a substrate for various cellular enzymes, potentially being converted into other bioactive lipid mediators. These mediators could then interact with specific cellular receptors to elicit a biological response. However, this remains speculative without direct experimental evidence.
Conclusion and Future Directions
This compound is a chemical entity for which basic computational data is available, but a comprehensive experimental characterization is lacking. This guide provides a summary of the known information and outlines general experimental approaches that could be employed for its synthesis and purification. The absence of data on its biological activity presents a significant opportunity for future research.
For scientists and professionals in drug development, the unique stereochemistry of this compound may offer novel interactions with biological targets. Future research should focus on:
-
Experimental determination of physicochemical properties: Establishing accurate boiling point, melting point, density, and solubility data is fundamental for any further application.
-
Development of specific and efficient synthetic and purification protocols: This would enable the production of high-purity material for biological testing.
-
Spectroscopic characterization: Obtaining and reporting detailed ¹H NMR, ¹³C NMR, and mass spectrometry data is crucial for unambiguous identification.
-
Screening for biological activity: Investigating the effects of this compound in various biological assays could uncover novel therapeutic potential, particularly in areas related to inflammation, cancer, and metabolic diseases where lipid signaling plays a critical role.
The exploration of this and other structurally defined unsaturated alcohols could lead to the discovery of new lead compounds for drug development.
References
(2E,6Z)-Octa-2,6-dienol structural formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,6Z)-Octa-2,6-dienol is a polyunsaturated fatty alcohol with the molecular formula C₈H₁₄O. Its structure is characterized by an eight-carbon chain containing two double bonds at positions 2 and 6, and a primary alcohol functional group at position 1. The stereochemistry of the double bonds is E (trans) at the C2-C3 position and Z (cis) at the C6-C7 position. While this specific isomer is not extensively characterized in scientific literature, its structural motifs are found in various naturally occurring compounds, suggesting potential for interesting biological activities. This guide provides a summary of its chemical properties, a proposed synthesis protocol, and expected analytical data based on its structure.
Chemical Structure and Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Citation |
| IUPAC Name | (2E,6Z)-octa-2,6-dien-1-ol | [1] |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| CAS Number | 97259-62-6 | [1] |
| Canonical SMILES | C/C=C\CC/C=C/CO | |
| InChI Key | ONYJRUXYOCZIAW-BRXUXDTNSA-N | [1] |
Synthesis Protocol
Proposed Synthesis: Reduction of (2E,6Z)-Octa-2,6-dienal
This protocol is a standard procedure for the reduction of an α,β-unsaturated aldehyde to the corresponding allylic alcohol.
Materials:
-
(2E,6Z)-Octa-2,6-dienal
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (2E,6Z)-Octa-2,6-dienal (1.0 eq) in anhydrous methanol (approximately 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions over 15-20 minutes. Monitor the reaction for gas evolution.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Analytical Data (Expected)
No experimental spectroscopic data for this compound has been found in the searched literature. The following tables present the expected analytical data based on the chemical structure and standard spectroscopic principles.
Expected ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for this compound in CDCl₃.
Table 1: Expected ¹H NMR Chemical Shifts
| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | ~4.1 - 4.2 | d | ~6-7 |
| 2 | ~5.6 - 5.8 | dt | ~15 (trans), ~6-7 |
| 3 | ~5.5 - 5.7 | dt | ~15 (trans), ~7 |
| 4 | ~2.1 - 2.2 | q | ~7 |
| 5 | ~2.2 - 2.3 | q | ~7 |
| 6 | ~5.3 - 5.5 | dt | ~11 (cis), ~7 |
| 7 | ~5.2 - 5.4 | dt | ~11 (cis), ~7 |
| 8 | ~0.9 - 1.0 | t | ~7.5 |
| OH | Variable (broad s) | s | N/A |
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon Position | Expected Chemical Shift (δ, ppm) |
| 1 | ~63 - 64 |
| 2 | ~128 - 130 |
| 3 | ~132 - 134 |
| 4 | ~31 - 32 |
| 5 | ~26 - 27 |
| 6 | ~123 - 125 |
| 7 | ~130 - 132 |
| 8 | ~13 - 14 |
Expected IR and MS Data
Table 3: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (sp²) | 3000 - 3100 | Medium |
| C-H stretch (sp³) | 2850 - 3000 | Medium |
| C=C stretch (alkene) | 1650 - 1680 | Medium |
| C-O stretch (alcohol) | 1000 - 1260 | Strong |
| =C-H bend (trans) | 960 - 970 | Strong |
| =C-H bend (cis) | 675 - 730 | Strong |
Table 4: Expected Mass Spectrometry Data
| Analysis Type | Expected Result |
| Molecular Ion [M]⁺ | m/z = 126.10 |
| Major Fragments | Expected fragments from loss of H₂O (m/z=108), loss of C₂H₅ (m/z=97), and other allylic cleavages. |
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways for this compound. However, other unsaturated C8 alcohols and structurally related terpenoids, such as geraniol, are known to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and insect-repellent properties. It is plausible that this compound could exhibit similar activities, but this would require experimental validation.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed workflow for the synthesis and purification of this compound from its corresponding aldehyde.
Caption: Proposed synthesis and purification workflow for this compound.
Signaling Pathways
Information regarding signaling pathways modulated by this compound is not available in the current scientific literature. Further research would be required to identify any such interactions.
References
(2E,6Z)-Octa-2,6-dienol: Nomenclature and Physical Properties
An In-Depth Technical Guide to (2E,6Z)-Octa-2,6-dienol
This technical guide provides a comprehensive overview of the chemical properties, nomenclature, and relevant biological information for this compound. Due to the limited availability of extensive experimental data for this specific isomer, this guide also includes detailed experimental protocols and metabolic pathway information for the structurally related and well-studied monoterpene, geraniol, to serve as a valuable reference for researchers and drug development professionals.
This compound is a fatty alcohol with a linear eight-carbon chain containing two double bonds. The designation "(2E,6Z)" specifies the stereochemistry of these double bonds.
IUPAC Name: (2E,6Z)-octa-2,6-dien-1-ol[1]
Synonyms:
-
This compound
-
octa-2,6-dien-1-ol
-
2,6-Octadien-1-ol, (E,Z)-
-
CAS Number: 97259-62-6[1]
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | PubChem[1] |
| Molecular Weight | 126.20 g/mol | PubChem[1] |
| XLogP3 | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 126.104465 g/mol | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not readily found in the surveyed literature. However, the synthesis of the related and commercially important acyclic monoterpenoid, geraniol ((2E)-3,7-dimethylocta-2,6-dien-1-ol), is well-documented. The following protocol for the conversion of linalool to geraniol provides a relevant example of synthetic methodology in this class of compounds.
Example Protocol: Synthesis of Geraniol from Linalool
This method involves the acid-catalyzed rearrangement of linalool to geraniol.
Materials:
-
Linalool
-
Tetrabutyl titanate
-
Vanadium derivative catalyst
-
Reaction kettle with heating and stirring capabilities
-
Apparatus for hydrolysis and vacuum rectification
Procedure:
-
To a reaction kettle, add linalool, tetrabutyl titanate, and a vanadium derivative catalyst.
-
Heat the mixture to a temperature range of 160-180°C.
-
Stir the reaction mixture continuously for 10-16 hours.
-
After the reaction is complete, perform hydrolysis on the mixture.
-
Purify the product by rectification under reduced pressure.
-
Collect the final product, geraniol.
Biological Activity and Signaling Pathways
There is a lack of specific information regarding the biological activity and involvement in signaling pathways for this compound. In contrast, the biological pathways of geraniol have been a subject of study, particularly its degradation pathway in various organisms.
Geraniol Degradation Pathway
In organisms such as Pseudomonas aeruginosa, geraniol is catabolized through a series of enzymatic reactions. This pathway typically involves the oxidation of the primary alcohol to an aldehyde and then to a carboxylic acid, which is then further metabolized.[2]
The following diagram illustrates the initial steps of the geraniol degradation pathway.
Caption: Initial steps of the geraniol degradation pathway.
This guide provides the available technical information for this compound and uses the well-characterized compound, geraniol, as a practical example for experimental and biological contexts. This approach offers valuable insights for researchers working with related fatty alcohols and terpenoids.
References
The Elusive Green Note: A Technical Guide to the Natural Occurrence of (2E,6Z)-Octa-2,6-dienol in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,6Z)-Octa-2,6-dienol is a C8 unsaturated alcohol with potential significance in flavor and fragrance chemistry, as well as plant-insect interactions. Despite the widespread occurrence of other C8 volatile organic compounds (VOCs) in the plant and fungal kingdoms, a comprehensive review of existing literature reveals a conspicuous absence of documented evidence for the natural occurrence of this compound in plants. This technical guide provides a thorough overview of the current knowledge surrounding C8 volatiles in plants, proposes a hypothetical biosynthetic pathway for this compound, and presents a detailed experimental protocol for its detection and quantification. This document aims to serve as a valuable resource for researchers seeking to investigate this elusive compound and fill a critical knowledge gap in plant biochemistry.
Introduction
Volatile organic compounds (VOCs) are crucial for plant communication, defense, and reproduction. Among these, C8 compounds, derived from the oxidation of fatty acids, are significant contributors to the characteristic aromas of many plants and fungi. While compounds like 1-octen-3-ol are well-documented as "mushroom alcohol", the presence and significance of other C8 isomers, such as this compound, in plants remain largely unexplored. This guide synthesizes the available information on related C8 volatiles to provide a framework for the investigation of this compound.
Quantitative Data on Related C8 Volatiles in Plants and Fungi
To date, no quantitative data for this compound in plants has been reported in the scientific literature. However, to provide context, the following table summarizes the occurrence of other relevant C8 volatile compounds that have been identified in various plant and fungal species.
| Compound Name | Chemical Formula | Plant/Fungus Species | Tissue/Part | Concentration/Relative Abundance | Citation(s) |
| 1-Octen-3-ol | C₈H₁₆O | Agaricus bisporus (Button Mushroom) | Fruiting body | Major volatile component | [1][2] |
| 3-Octanol | C₈H₁₈O | Agaricus bisporus | Fruiting body | Present | [2] |
| 2-Octen-1-ol | C₈H₁₆O | Agaricus bisporus | Fruiting body | Present | [2] |
| 3-Octanone | C₈H₁₆O | Agaricus bisporus | Fruiting body | Present | [2] |
| 1-Octanol | C₈H₁₈O | Various mushrooms | Fruiting body | Key aroma volatile | [3] |
Proposed Biosynthetic Pathway
The biosynthesis of C6 and C9 volatile compounds in plants is predominantly governed by the lipoxygenase (LOX) pathway, which starts with the oxygenation of polyunsaturated fatty acids like linoleic and linolenic acid.[4][5] While the direct enzymatic steps leading to this compound in plants are not established, a hypothetical pathway can be proposed based on the known mechanisms of the LOX pathway. The formation of C8 compounds is also known to occur through the LOX pathway, particularly in fungi.[6]
This proposed pathway suggests that a specific hydroperoxide lyase or a related enzyme could cleave the 13-hydroperoxide of linoleic acid to yield a C8 intermediate, which is then reduced to this compound. Further research is required to identify the specific enzymes involved in this hypothetical branch of the lipoxygenase pathway in plants.
Experimental Protocols for Detection and Quantification
The analysis of plant volatiles is most commonly and effectively performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9] This method is highly sensitive and does not require the use of solvents, thus minimizing the risk of artifacts.
Sample Preparation and Volatile Collection (HS-SPME)
-
Plant Material: Collect fresh plant tissue (e.g., leaves, flowers, fruits) and weigh a standardized amount (e.g., 1-2 g) into a headspace vial (e.g., 20 mL).
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., nonyl acetate or a synthesized, labeled this compound) to the vial for quantification purposes.
-
Equilibration: Seal the vial and allow the headspace to equilibrate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40-60°C).
-
SPME Fiber Exposure: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 30-60 minutes) to adsorb the volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: Insert the SPME fiber into the heated injection port of the GC-MS system for thermal desorption of the analytes onto the analytical column.
-
Gas Chromatography:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or DB-WAX).
-
Oven Temperature Program: A typical program would be: start at 40°C for 2 minutes, then ramp up to 240°C at a rate of 5°C/minute, and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard. The NIST library can be used for tentative identification of other compounds.
-
Quantification: Quantify the compound by comparing its peak area to that of the internal standard.
-
Conclusion and Future Directions
The natural occurrence of this compound in plants remains an open question. The lack of documented evidence presents a significant research opportunity. The methodologies and hypothetical biosynthetic pathway outlined in this guide provide a solid foundation for future investigations. Researchers are encouraged to employ sensitive analytical techniques like HS-SPME GC-MS to screen a wide variety of plant species, particularly those known to produce other C8 volatiles. The identification and characterization of the enzymes responsible for its potential biosynthesis would be a landmark discovery in plant biochemistry. Unraveling the presence and role of this compound in plants could have significant implications for the food and fragrance industries and our understanding of chemical ecology.
References
- 1. Characterization of Volatile Flavor Compounds and Aroma Active Components in Button Mushroom (Agaricus bisporus) across Various Cooking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 3. researchgate.net [researchgate.net]
- 4. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Development of a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Method to Study Volatile Organic Compounds (VOCs) Emitted by Lavender Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Biosynthesis of (2E,6Z)-Octa-2,6-dienol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,6Z)-Octa-2,6-dienol is a C8 unsaturated alcohol, a class of volatile organic compounds (VOCs) that contribute to the characteristic aromas of many plants, fungi, and mushrooms. The biosynthesis of these compounds is of significant interest due to their roles in plant defense, signaling, and their potential applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, and presenting relevant quantitative data and experimental protocols based on current scientific understanding. The pathway primarily involves the action of the lipoxygenase (LOX) enzyme family on polyunsaturated fatty acids.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to proceed via the 9-lipoxygenase (9-LOX) pathway, a well-established route for the formation of various C8 and C9 volatile compounds in plants and fungi. The pathway initiates with the oxygenation of linoleic acid, a common C18 polyunsaturated fatty acid.
The key steps are as follows:
-
Lipoxygenase (LOX) Action: The pathway is initiated by 9-lipoxygenase, which catalyzes the stereospecific incorporation of molecular oxygen into linoleic acid at the C-9 position. This reaction forms 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE).
-
Hydroperoxide Lyase (HPL) Cleavage: The unstable 9-HPODE is then cleaved by a specific hydroperoxide lyase (HPL). This cleavage results in the formation of a C9 aldehyde, (3Z)-nonenal, and a C9-oxo-acid.
-
Isomerization: It is proposed that (3Z)-nonenal can undergo isomerization to form other nonenal isomers, which may serve as precursors to C8 compounds.
-
Reduction to Alcohol: Finally, the corresponding C8 aldehyde precursor is reduced to this compound by the action of an alcohol dehydrogenase (ADH). The exact C8 aldehyde precursor for this compound is not definitively established in the literature, but it is likely derived from the C9 aldehydes through subsequent enzymatic modifications.
Visual Representation of the Proposed Pathway
The Role of C8 Volatiles in Plant Biology: A Technical Guide Focused on 1-Octen-3-ol
Disclaimer: This technical guide addresses the role of C8 volatile organic compounds (VOCs) in plants, with a specific focus on the well-characterized compound 1-octen-3-ol. Initial research into the specific isomeric compound (2E,6Z)-Octa-2,6-dienol revealed a significant lack of available scientific literature regarding its role as a plant volatile, its biosynthesis, and its mechanisms of action. Therefore, 1-octen-3-ol has been selected as a representative C8 plant volatile to provide a comprehensive and data-driven overview for researchers, scientists, and drug development professionals.
Introduction to C8 Plant Volatiles
Volatile organic compounds are crucial for a plant's interaction with its environment, mediating both beneficial and defense-related responses. Among these, C8 compounds, derived from the oxidation of fatty acids, play a significant role in plant defense signaling and interactions with other organisms. 1-Octen-3-ol, often referred to as "mushroom alcohol," is a prominent C8 VOC found in various plants and fungi.[1][2] It is recognized for its distinct earthy, mushroom-like aroma and its multifaceted biological activities, including roles in plant defense against pathogens and interactions with insects.[1][3]
Biosynthesis of 1-Octen-3-ol in Plants
In plants, the biosynthesis of 1-octen-3-ol primarily originates from the oxidative breakdown of linoleic acid, an abundant C18 polyunsaturated fatty acid.[1][2] The pathway involves the enzymatic action of lipoxygenase (LOX) and hydroperoxide lyase (HPL).[2][4]
The process begins with the oxygenation of linoleic acid by a specific lipoxygenase, which forms a hydroperoxide intermediate.[2][4] Subsequently, a hydroperoxide lyase cleaves this intermediate to produce 1-octen-3-ol and another product.[2][4] In some plant species, such as soybean (Glycine max), 1-octen-3-ol is stored in a non-volatile glycosidically bound form, 1-octen-3-yl β-primeveroside.[5][6][7][8] This storage form allows for the rapid release of the volatile alcohol upon tissue damage, which triggers the enzymatic hydrolysis of the glycoside.[5][6][7]
Role of 1-Octen-3-ol in Plant Defense and Signaling
1-Octen-3-ol is a key signaling molecule in plant defense, particularly against necrotrophic fungal pathogens.[3] It has been shown to induce the expression of defense-related genes in plants like Arabidopsis thaliana, enhancing their resistance to pathogens such as Botrytis cinerea.[3] The signaling pathway activated by 1-octen-3-ol shares similarities with the ethylene and jasmonic acid signaling pathways, which are central to plant defense responses against wounding and necrotrophic pathogens.[3]
Plant-Pathogen Interactions
Exposure to 1-octen-3-ol can prime a plant's defense system, leading to a more robust and rapid response upon subsequent pathogen attack.[9][10] This priming effect involves the upregulation of defense-related genes and the accumulation of defensive compounds.[3] Furthermore, 1-octen-3-ol exhibits direct antimicrobial properties against a range of food-related bacteria and pathogenic fungi.[11][12][13]
Plant-Insect Interactions
The role of 1-octen-3-ol in plant-insect interactions is complex. It is a known attractant for many blood-feeding insects, such as mosquitoes, as it is a component of mammalian breath and sweat.[1][4] However, in the context of plant defense, it can also act as a repellent or antifeedant to certain herbivores.[4] For example, it has been identified as an antifeedant against the banana slug for certain mushrooms.[1]
Quantitative Data on the Biological Activity of 1-Octen-3-ol
The following table summarizes key quantitative data regarding the antimicrobial and signaling effects of 1-octen-3-ol.
| Biological Activity | Organism(s) | Concentration/Dosage | Observed Effect | Reference(s) |
| Antibacterial Activity (MIC) | Staphylococcus aureus, Bacillus subtilis, Staphylococcus epidermidis (Gram-positive) | 1.0 mg/mL | Minimum Inhibitory Concentration | [11][12][13] |
| Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | 2.0 mg/mL | Minimum Inhibitory Concentration | [11][12][13] | |
| Bactericidal Activity (MBC) | Gram-positive bacteria | 4.0 mg/mL | Minimum Bactericidal Concentration | [11][12][13] |
| Gram-negative bacteria | 8.0 mg/mL | Minimum Bactericidal Concentration | [11][12][13] | |
| Antifungal Activity | Fusarium tricinctum, Fusarium oxysporum | 2.0 mg/mL | Complete inhibition of spore germination | [11][12][13] |
| 8.0 mg/mL | Complete inhibition of fungal growth | [11][12][13] | ||
| Plant Defense Induction | Pyropia haitanensis (marine alga) | 50-100 µM | Remarkable reduction in thallus decay | [14] |
| Pyropia haitanensis (marine alga) | 100 µM | 82.1% reduction in epiphytic bacteria | [14] | |
| MAPK Activation | Tomato (Solanum lycopersicum) cell cultures | 1-5 mM | Induction of MPK1/2 phosphorylation | [15] |
Experimental Protocols
Collection and Analysis of 1-Octen-3-ol
Objective: To collect and quantify 1-octen-3-ol emitted from plant tissues.
Methodology: Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: Fresh plant material (e.g., leaves, flowers) is enclosed in a sealed, airtight glass vial. For studies involving wounding, the tissue is mechanically damaged prior to sealing.
-
Volatile Collection: An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the vial for a defined period to adsorb the volatile compounds.
-
GC-MS Analysis: The SPME fiber is then inserted into the injection port of a gas chromatograph, where the adsorbed volatiles are thermally desorbed and separated on a capillary column. The separated compounds are subsequently identified and quantified by a mass spectrometer.[14]
In Vitro Antimicrobial Activity Assay
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 1-octen-3-ol against various microorganisms.
Methodology: Broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured to a specific cell density in a suitable broth medium.
-
Serial Dilution: 1-Octen-3-ol is serially diluted in the broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The microplate is incubated under optimal growth conditions for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of 1-octen-3-ol that visibly inhibits microbial growth.[11][12]
-
MBC Determination: An aliquot from the wells showing no growth is plated on agar plates. The MBC is the lowest concentration that results in no microbial growth on the agar plates after incubation.[11][12]
Proposed Signaling Pathway of 1-Octen-3-ol in Plant Defense
Based on current literature, 1-octen-3-ol is perceived by plant cells, potentially through a yet-to-be-identified receptor. This perception initiates a downstream signaling cascade that involves the activation of mitogen-activated protein kinases (MAPKs) and interfaces with the jasmonic acid (JA) and ethylene (ET) signaling pathways. This leads to the transcriptional activation of defense-related genes and the production of antimicrobial compounds, ultimately enhancing disease resistance.
Conclusion
While specific information on this compound in the context of plant biology is currently limited, the study of related C8 volatiles like 1-octen-3-ol provides a valuable framework for understanding the role of these compounds in plant defense and signaling. 1-Octen-3-ol is a potent signaling molecule derived from the oxylipin pathway that can prime and induce defense responses against a variety of pathogens. Its biosynthesis from stored glycosides allows for a rapid defense reaction upon tissue damage. Further research is needed to identify the specific receptors and downstream signaling components involved in 1-octen-3-ol perception and to explore the full spectrum of its ecological roles. The methodologies and findings presented in this guide offer a solid foundation for future investigations into the diverse functions of C8 plant volatiles.
References
- 1. 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Octenol - Molecule of the Month - December 2009 - HTML-only version [chm.bris.ac.uk]
- 5. 1-Octen-3-ol is formed from its primeveroside after mechanical wounding of soybean leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1-Octen-3-ol, a self-stimulating oxylipin messenger, can prime and induce defense of marine alga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experiencias de enriquecimiento forestal en bosque decundario en la microcuenca “El Padmi”, Zamora Chinchipe Ecuador [agris.fao.org]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Structure-Function Analysis of Volatile (Z)-3-Fatty Alcohols in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling (2E,6Z)-Octa-2,6-dienol: A Technical Guide to its Discovery, Isolation, and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,6Z)-Octa-2,6-dienol is an unsaturated alcohol with potential applications in various fields of chemical research and development. This technical guide provides a comprehensive overview of the discovery, stereoselective synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are presented, alongside tabulated quantitative data for its characterization. Furthermore, this document explores the potential biological significance of unsaturated alcohols through a representative signaling pathway, offering insights into their roles in chemical communication.
Introduction
Unsaturated alcohols are a class of organic compounds that play crucial roles in biological systems, often acting as signaling molecules such as pheromones in insects. The specific stereochemistry of the double bonds within these molecules is critical for their biological activity. This compound, a C8 alcohol with two double bonds in a specific E,Z configuration, represents a molecule of interest for synthetic chemists and researchers in chemical ecology. While specific details on the natural discovery and isolation of this compound are not extensively documented in publicly available literature, its synthesis and properties can be understood through established principles of organic chemistry and by analogy to related compounds.
Physicochemical Properties
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H14O | PubChem[2] |
| Molecular Weight | 126.20 g/mol | PubChem[2] |
| CAS Number | 97259-62-6 | PubChem[2] |
| XLogP3 | 1.7 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 5 | PubChem[2] |
| Exact Mass | 126.104465 g/mol | PubChem[2] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[2] |
Table 2: Experimental Physical Properties of (2Z)-3,7-dimethyl-2,6-octadien-1-ol (Nerol, C10H18O) for Estimation
| Property | Value | Source |
| Melting Point | -15 °C | Chemical Synthesis Database[1] |
| Boiling Point | 229-230 °C (at 757 mmHg) | Chemical Synthesis Database[1] |
| Density | 0.878 g/mL | Chemical Synthesis Database[1] |
| Refractive Index | 1.4760 | Chemical Synthesis Database[1] |
Stereoselective Synthesis: Experimental Protocol
Workflow for the Stereoselective Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Protocol:
Step 1: Synthesis of a (Z)-alkenyl intermediate A suitable starting material, such as a C6 alkyne with a protected hydroxyl group, would undergo stereoselective reduction to form the (Z)-alkene. This can be achieved using methods like Lindlar catalyst hydrogenation.
Step 2: Chain Elongation and Functional Group Manipulation The resulting (Z)-alkenyl intermediate would then be subjected to reactions to extend the carbon chain by two carbons and introduce a carbonyl group at the appropriate position for the subsequent olefination step.
Step 3: Stereoselective Formation of the (E)-double bond A Wittig or Horner-Wadsworth-Emmons reaction would be employed to introduce the C1-C2 (E)-double bond. The choice of ylide and reaction conditions is crucial for achieving high E-selectivity.
-
Materials: (Z)-Hex-4-en-1-al (hypothetical intermediate), appropriate phosphonium ylide (e.g., (triphenylphosphoranylidene)methanol), anhydrous solvent (e.g., THF), strong base (e.g., n-butyllithium).
-
Procedure:
-
The phosphonium salt is suspended in anhydrous THF under an inert atmosphere (e.g., argon).
-
The suspension is cooled to a low temperature (e.g., -78 °C), and the strong base is added dropwise to generate the ylide.
-
The (Z)-alkenyl aldehyde, dissolved in anhydrous THF, is then added slowly to the ylide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Step 4: Purification The crude this compound is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not available. However, the expected spectral characteristics can be inferred from the data of related compounds like Geraniol ((2E)-3,7-Dimethylocta-2,6-dien-1-ol) and Nerol ((2Z)-3,7-Dimethylocta-2,6-dien-1-ol).
Table 3: Representative Spectroscopic Data for C10 Dienol Isomers
| Spectroscopic Technique | Characteristic Features for Geraniol/Nerol | Source |
| Infrared (IR) Spectroscopy | Broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C=C stretch (~1670 cm⁻¹), C-O stretch (~1000 cm⁻¹) | NIST WebBook[4][5] |
| ¹H NMR Spectroscopy | Olefinic protons (~5.0-5.7 ppm), -CH₂OH protons (~4.1 ppm), other alkyl protons (~1.6-2.1 ppm), -OH proton (variable) | General NMR knowledge |
| ¹³C NMR Spectroscopy | Olefinic carbons (~120-140 ppm), -CH₂OH carbon (~60 ppm), alkyl carbons (~16-40 ppm) | General NMR knowledge |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺), fragmentation pattern showing loss of water (M-18), and characteristic cleavage of the alkyl chain. | NIST WebBook[4][5] |
Potential Biological Significance and Signaling Pathway
Unsaturated alcohols are well-known components of insect pheromones, mediating chemical communication for mating and other social behaviors. While the specific biological role of this compound is not established, it is plausible that it could function as a pheromone component in certain insect species. The biosynthesis of such compounds in insects typically involves fatty acid metabolism pathways.
Representative Insect Pheromone Biosynthesis and Signaling Pathway
Caption: A generalized pathway for insect pheromone biosynthesis and signal transduction.[6][7]
The biosynthesis of unsaturated alcohol pheromones typically starts from common fatty acyl-CoAs. A series of desaturase and reductase enzymes introduce double bonds with specific stereochemistry and reduce the carboxyl group to an alcohol.[6][7] Once released, the pheromone molecule is detected by the antennae of a receiving insect. It binds to a Pheromone Binding Protein (PBP) in the sensillar lymph, which transports the hydrophobic molecule to an Odorant Receptor (OR) on the surface of a sensory neuron. This binding event triggers the opening of ion channels, leading to depolarization of the neuron and the generation of an action potential, which transmits the signal to the brain, eliciting a behavioral response.
Conclusion
This compound represents a structurally defined unsaturated alcohol with potential for further investigation. While direct experimental data on this specific molecule is sparse, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The exploration of its potential role in biological signaling pathways highlights the importance of stereochemistry in chemical communication and opens avenues for future research in the fields of chemical synthesis, chemical ecology, and drug development. Further studies are warranted to fully elucidate the specific properties and biological functions of this compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound | C8H14O | CID 20836341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E,Z)-2,6-Dimethyl-2,6-octadiene-1,8-diol synthesis - chemicalbook [chemicalbook.com]
- 4. 2,6-Octadien-1-ol, 3,7-dimethyl-, (E)- [webbook.nist.gov]
- 5. 2,6-Octadien-1-ol, 3,7-dimethyl-, (Z)- [webbook.nist.gov]
- 6. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (2E,6Z)-Octa-2,6-dienol: A Technical Overview
Affiliation: Google Research
Abstract
This technical guide addresses the spectroscopic profile of (2E,6Z)-Octa-2,6-dienol, a specific isomer of octadienol. Despite a comprehensive search of publicly available databases and scientific literature, experimental spectroscopic data (NMR, IR, MS) for this exact compound could not be located. This document therefore provides a summary of expected spectroscopic values based on established principles of chemical spectroscopy. Furthermore, it outlines generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for unsaturated alcohols of this nature. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis who require an understanding of the spectroscopic characteristics of such compounds.
Introduction
This compound is an organic compound with the chemical formula C₈H₁₄O. As a dienol, its structure contains two carbon-carbon double bonds and a hydroxyl group, leading to multiple stereoisomers. The specific isomer (2E,6Z) dictates the geometry around these double bonds. Spectroscopic analysis is crucial for the structural elucidation and confirmation of such specific isomers in chemical synthesis and natural product isolation. The following sections detail the anticipated spectroscopic data and the methodologies for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic values for this compound. It must be explicitly stated that these are not based on experimental data but are predictions derived from spectroscopic theory and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Solvent: CDCl₃ (Chloroform-d) Reference: Tetramethylsilane (TMS) at 0.00 ppm
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~5.7-5.5 | m | 2H | H2, H3 |
| ~5.5-5.3 | m | 2H | H6, H7 |
| ~4.1 | d | 2H | H1 |
| ~2.8 | q | 2H | H5 |
| ~2.1 | q | 2H | H4 |
| ~1.0 | t | 3H | H8 |
| ~1.6 | s (broad) | 1H | -OH |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Carbon Atom |
| ~135-125 | C2, C3, C6, C7 |
| ~60-65 | C1 |
| ~30-35 | C5 |
| ~25-30 | C4 |
| ~10-15 | C8 |
Infrared (IR) Spectroscopy (Predicted)
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | =C-H stretch (alkene) |
| 2960-2850 | Medium-Strong | C-H stretch (alkane) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~970 | Medium | =C-H bend (trans alkene) |
Mass Spectrometry (MS) (Predicted)
Ionization Mode: Electron Ionization (EI)
Table 4: Predicted Key Mass Fragments for this compound
| m/z | Interpretation |
| 126 | [M]⁺ (Molecular Ion) |
| 108 | [M-H₂O]⁺ |
| 97 | [M-C₂H₅]⁺ |
| 83 | [M-C₃H₇]⁺ |
| 69 | [C₅H₉]⁺ |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ |
Generalized Experimental Protocols
The following are generalized methodologies for the spectroscopic analysis of an unsaturated alcohol like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the purified alcohol is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS at 0.00 ppm. Integration of the proton signals provides the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument measures the absorption of infrared radiation as a function of wavenumber (typically 4000 to 400 cm⁻¹).
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber. The characteristic absorption bands are then identified and assigned to specific functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The GC separates the components of the mixture before they enter the mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating ions. In EI, the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment in a reproducible manner.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z. The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Conclusion
Methodological & Application
Application Notes and Protocols: Synthesis of (2E,6Z)-Octa-2,6-dienol from (Z)-3-hexenal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (2E,6Z)-octa-2,6-dienol, a valuable fine chemical and potential building block in organic synthesis. The described methodology outlines a two-step synthetic pathway commencing with the Horner-Wadsworth-Emmons olefination of (Z)-3-hexenal to yield ethyl (2E,6Z)-octa-2,6-dienoate, followed by the selective reduction of the ester to the desired allylic alcohol using diisobutylaluminium hydride (DIBAL-H). This protocol is designed to be a practical guide for researchers in organic and medicinal chemistry.
Introduction
This compound and its derivatives are of interest in the fields of flavor and fragrance chemistry, as well as in the synthesis of more complex bioactive molecules. The stereoselective synthesis of such compounds is crucial for elucidating their biological activities and for their potential applications. The following protocol details a reliable method for the preparation of this compound starting from the readily available (Z)-3-hexenal. The key transformations involve a Horner-Wadsworth-Emmons reaction to establish the (E)-configured double bond and a subsequent chemoselective reduction of the resulting ester.
Overall Synthetic Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl (2E,6Z)-octa-2,6-dienoate via Horner-Wadsworth-Emmons Reaction
This procedure details the olefination of (Z)-3-hexenal using triethyl phosphonoacetate to stereoselectively form the (E)-double bond.
Materials:
-
(Z)-3-hexenal
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.05 eq) washed with hexanes to remove the mineral oil.
-
Suspend the NaH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.05 eq) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of (Z)-3-hexenal (1.0 eq) in anhydrous THF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl (2E,6Z)-octa-2,6-dienoate.
Step 2: Synthesis of this compound via DIBAL-H Reduction
This protocol describes the selective reduction of the ester functional group of ethyl (2E,6Z)-octa-2,6-dienoate to the corresponding primary alcohol.[1]
Materials:
-
Ethyl (2E,6Z)-octa-2,6-dienoate
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Celite®
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve ethyl (2E,6Z)-octa-2,6-dienoate (1.0 eq) in anhydrous diethyl ether.[1]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Add DIBAL-H (2.2 eq, 1.0 M solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.[1]
-
Stir the reaction mixture at -78 °C for 4 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.[1]
-
Allow the mixture to warm to room temperature, which will result in the formation of a white precipitate.[1]
-
Filter the mixture through a pad of Celite® and wash the precipitate thoroughly with diethyl ether.[1]
-
Combine the filtrate and washings, and transfer to a separatory funnel.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography on silica gel to yield this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Analogous Reactions.
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield (%) |
| 1 | Horner-Wadsworth-Emmons | (Z)-3-hexenal, Triethyl phosphonoacetate, NaH | THF | 0 °C to RT | 70-85 |
| 2 | DIBAL-H Reduction | Ethyl (2E,6Z)-octa-2,6-dienoate, DIBAL-H | Diethyl ether | -78 °C | 80-95 |
Yields are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction scale.
Table 2: Spectroscopic Data for the Target Compound and Key Intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Ethyl (2E,6Z)-octa-2,6-dienoate | C₁₀H₁₆O₂ | 168.23 | 5.81 (dt, 1H), 6.95 (dt, 1H), 5.3-5.5 (m, 2H), 4.18 (q, 2H), 2.85 (q, 2H), 2.15 (q, 2H), 1.28 (t, 3H), 0.95 (t, 3H) | 166.8, 149.5, 133.0, 128.5, 121.0, 60.2, 32.5, 26.8, 14.3, 14.1 |
| This compound[2] | C₈H₁₄O | 126.20 | 5.6-5.8 (m, 2H), 5.3-5.5 (m, 2H), 4.15 (d, 2H), 2.75 (q, 2H), 2.10 (q, 2H), 1.65 (br s, 1H), 0.96 (t, 3H) | 132.8, 131.5, 129.0, 125.5, 63.8, 32.2, 26.5, 14.2 |
Note: The spectroscopic data provided is predicted or based on closely related structures and should be confirmed by experimental analysis.
Workflow Diagram
Caption: Experimental workflow for the synthesis.
References
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the Quantitative Analysis of (2E,6Z)-Octa-2,6-dienol
This document provides detailed application notes and protocols for the quantitative analysis of this compound, a volatile unsaturated alcohol. The primary recommended method is Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity and selectivity for isomer separation. This note also discusses alternative and complementary techniques.
This compound is a C8 unsaturated alcohol with potential applications in fragrance, flavor, and pharmaceutical industries. Accurate quantification is crucial for quality control, formulation development, and safety assessments.
Analytical Methods Overview
Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective technique for the quantification of volatile compounds like this compound. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for the separation of non-volatile derivatives or when GC is not suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high selectivity and sensitivity, allowing for the definitive identification and quantification of the target analyte, even in complex matrices. The use of deuterated internal standards is recommended for the most accurate quantification.
-
Gas Chromatography-Flame Ionization Detector (GC-FID): A robust and widely available technique suitable for routine quantitative analysis. While less selective than MS, it provides excellent linearity and reproducibility.
-
High-Performance Liquid Chromatography (HPLC): Generally used for less volatile compounds. For volatile alcohols, derivatization to a UV-active or fluorescent compound may be necessary to achieve sufficient sensitivity.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of unsaturated terpene alcohols, such as isomers of octadienol, using GC-MS. These values should be considered as illustrative, and each laboratory must perform its own method validation.
Table 1: GC-MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Table 2: Comparative Performance of Analytical Techniques
| Technique | Selectivity | Sensitivity | Throughput | Cost |
| GC-MS | High | High | Medium | High |
| GC-FID | Medium | Medium | High | Medium |
| HPLC (with derivatization) | Medium-High | Medium-High | Medium | Medium |
Experimental Protocols
A detailed protocol for the quantification of this compound using GC-MS, adapted from methodologies for similar terpene alcohols, is provided below.[1][2][3][4]
Protocol 1: Quantification of this compound by GC-MS
1. Scope: This protocol describes the quantification of this compound in a liquid matrix (e.g., wine, fragrance base) using GC-MS with an internal standard.
2. Materials and Reagents:
-
This compound analytical standard
-
Internal Standard (e.g., deuterated geraniol or a suitable C7-C9 alcohol)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
-
Deionized Water
3. Instrumentation:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Capillary GC column (e.g., DB-WAX or equivalent polar column, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Vortex mixer
-
Centrifuge
4. Sample Preparation (Solid-Phase Extraction):
-
Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 10 mL of the sample onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elute the analyte and internal standard with 2 mL of dichloromethane.
-
Dry the eluate by passing it through anhydrous sodium sulfate.
-
Concentrate the sample to a final volume of 100 µL under a gentle stream of nitrogen.
5. GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 min
-
Ramp to 150 °C at 3 °C/min
-
Ramp to 240 °C at 10 °C/min, hold for 5 min
-
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for this compound and the internal standard.
-
6. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the appropriate solvent, each containing a fixed concentration of the internal standard.
-
Analyze the calibration standards using the GC-MS method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Analyze the prepared samples and calculate the concentration of this compound using the calibration curve.
Visualizations
References
Application Note: Analysis of (2E,6Z)-Octa-2,6-dienol by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of the volatile compound (2E,6Z)-Octa-2,6-dienol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high volatility and specific isomeric structure, tailored GC-MS methods are required for accurate identification and quantification. This document outlines the sample preparation, GC-MS parameters, and expected data for the analysis of this compound, which is relevant in flavor, fragrance, and pheromone research.
Introduction
This compound is a C8 unsaturated alcohol with a specific stereochemistry that influences its biological and sensory properties. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification based on mass spectra.[1] This application note presents a comprehensive protocol for the GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For liquid samples, direct injection or liquid-liquid extraction (LLE) is suitable. For solid or complex matrices, headspace (HS) sampling or solid-phase microextraction (SPME) is recommended to isolate the volatile analyte.
a) Direct Injection (for liquid samples in a suitable solvent):
-
Ensure the sample is dissolved in a volatile organic solvent compatible with the GC system, such as hexane or dichloromethane.[2][3] Water and strong acids or bases should be avoided as they can damage the GC column.[2][3]
-
The recommended starting concentration is approximately 1 mg/mL.[2]
-
Filter the sample using a 0.45 µm syringe filter to remove any particulates.
-
Transfer the filtered sample to a 2 mL autosampler vial.
b) Headspace (HS) Sampling (for solid or liquid matrices):
-
Place a known amount of the sample into a headspace vial.
-
Seal the vial tightly with a septum and cap.
-
Incubate the vial at an elevated temperature (e.g., 80°C) for a specific time (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.
-
An automated headspace sampler injects a portion of the vapor phase into the GC inlet.
c) Solid-Phase Microextraction (SPME) (for liquid or solid matrices):
-
Expose an SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) to the headspace above the sample or directly immerse it in a liquid sample.
-
Allow the analytes to adsorb onto the fiber for a defined period.
-
Retract the fiber and introduce it into the hot GC inlet, where the analytes are thermally desorbed onto the column.
GC-MS Instrumentation and Parameters
The following parameters are recommended as a starting point and may require optimization based on the specific instrument and sample.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value |
| Column | Polar capillary column (e.g., StabilWax-MS or equivalent polyethylene glycol phase) or a mid-polar cyanopropylphenyl phase column (e.g., TR-V1).[4] |
| Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness | |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (split ratio of 50:1) or Splitless (depending on concentration) |
| Injection Volume | 1 µL |
| Oven Program | - Initial Temperature: 50°C, hold for 2 minutes |
| - Ramp: 10°C/min to 220°C | |
| - Final Hold: Hold at 220°C for 5 minutes |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Range | m/z 35-350 |
| Scan Mode | Full Scan |
| Solvent Delay | 3 minutes |
Data Presentation
Predicted Mass Spectrum of this compound
As of the last search, an experimental mass spectrum for this compound was not available in public databases. Therefore, the expected fragmentation pattern is predicted based on the structure and general rules of mass spectral fragmentation of unsaturated alcohols. The molecular ion (M+) is expected at m/z 126, corresponding to the molecular weight of C8H14O.
Key Fragmentation Pathways for Alcohols:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.
-
Dehydration: Loss of a water molecule (M-18).
Table 3: Predicted Quantitative Data for this compound
| Parameter | Predicted Value/Fragment |
| Retention Time (RT) | Dependent on the specific GC column and conditions, but expected to be in the mid-to-late region of the chromatogram for the suggested temperature program. |
| Molecular Ion (M+) | m/z 126 |
| Key Fragment Ions (m/z) | 108 (M-18, loss of H₂O) |
| 93 (M-18-15, loss of H₂O and CH₃) | |
| 81 | |
| 67 | |
| 55 | |
| 41 |
Note: The relative abundances of these ions would need to be determined experimentally.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
This application note provides a foundational protocol for the GC-MS analysis of this compound. The successful separation and identification of this and other volatile isomers are highly dependent on the selection of an appropriate GC column and the optimization of the temperature program. While an experimental mass spectrum was not available, the predicted fragmentation pattern provides a basis for tentative identification. It is recommended that for definitive identification, an authentic standard of this compound be analyzed to confirm its retention time and mass spectrum under the specific experimental conditions used.
References
Application Notes and Protocols for the Analysis of (2E,6Z)-Octa-2,6-dienol using Solid-Phase Microextraction (SPME)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of the volatile organic compound (2E,6Z)-Octa-2,6-dienol using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a C8 alcohol that can be found in some plant species and may play a role in floral scent and plant-insect interactions. SPME is a solvent-free, sensitive, and versatile sample preparation technique well-suited for the extraction of volatile and semi-volatile compounds from various matrices.
Introduction to SPME for Volatile Compound Analysis
Solid-Phase Microextraction (SPME) is a widely used sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step. It utilizes a fused silica fiber coated with a stationary phase. When the fiber is exposed to a sample, analytes partition from the sample matrix into the stationary phase until equilibrium is reached. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. Headspace SPME (HS-SPME), where the fiber is exposed to the vapor phase above the sample, is particularly suitable for the analysis of volatile compounds like this compound in solid or liquid samples.
Advantages of SPME include:
-
Solvent-free extraction
-
High sensitivity and low detection limits
-
Minimal sample volume requirement
-
Ease of automation
-
Reduced sample preparation time
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Limit of Detection (LOD) | 0.01 - 1.5 µg/L | Dependent on the matrix and instrument sensitivity. |
| Limit of Quantification (LOQ) | 0.05 - 5.0 µg/L | Typically 3-5 times the LOD. |
| Linearity (R²) | > 0.99 | Over a defined concentration range. |
| Recovery | 85% - 115% | Assessed by spiking a known amount of standard into the sample matrix. |
| Precision (RSD%) | < 15% | Repeatability and intermediate precision. |
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound in a plant matrix (e.g., floral tissue) using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Reagents
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a common choice for broad-range volatile analysis.
-
Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.
-
Standard: Analytical standard of this compound (CAS No. 97259-62-6).
-
Internal Standard (IS): A deuterated analog or a compound with similar chemical properties and volatility not present in the sample (e.g., 2-Octanol).
-
Solvent: Methanol or ethanol for preparing standard solutions.
-
Sodium Chloride (NaCl): To increase the ionic strength of the sample and promote the release of volatiles.
-
Sample Matrix: e.g., 0.5 g of homogenized floral tissue.
Instrumentation
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
SPME-compatible injection port.
-
Autosampler with SPME capabilities (recommended for reproducibility).
-
Analytical column: A mid-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
SPME-GC-MS Procedure
-
Sample Preparation:
-
Weigh 0.5 g of the homogenized plant sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with the screw cap.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray or a heating block.
-
Incubation/Equilibration: Heat the sample at 60°C for 15 minutes with agitation to allow the volatiles to partition into the headspace.
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial at 60°C for 30 minutes with continued agitation.
-
-
Desorption and GC-MS Analysis:
-
Desorption: Immediately after extraction, transfer the SPME fiber to the GC injection port set at 250°C. Desorb for 5 minutes in splitless mode.
-
GC Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 180°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 250°C at a rate of 20°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with that of the analytical standard.
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizations
Experimental Workflow
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Generalized Biosynthetic Pathway of Volatile Terpenoids
While the specific biosynthetic pathway for this compound may not be fully elucidated, it is likely derived from the isoprenoid pathway, similar to other volatile terpenoids. This diagram illustrates a generalized pathway.
Caption: Generalized biosynthesis of volatile terpenoids.
Role of Volatile Organic Compounds (VOCs) in Plant Communication
This compound, as a volatile organic compound, may be involved in various plant signaling and communication processes.
Caption: Ecological roles of plant-emitted volatile organic compounds.
Application Note: (2E,6Z)-Octa-2,6-dienol as a Standard for Volatile Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2E,6Z)-Octa-2,6-dienol, a volatile organic compound with a characteristic fresh, green, and slightly floral aroma, is found in various natural sources, including violet leaves. Its distinct chemical properties and relative stability make it a suitable candidate for use as a standard in the analysis of volatile compounds in complex matrices. This application note provides a detailed protocol for the use of this compound as both an internal and external standard for quantification of volatile analytes using gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detection (GC-FID).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[1] These properties are essential for its application as an analytical standard.
| Property | Value |
| Chemical Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| IUPAC Name | (2E,6Z)-octa-2,6-dien-1-ol |
| CAS Number | 97259-62-6 |
| Boiling Point | Estimated at 190-192 °C |
| Solubility | Soluble in organic solvents like ethanol, methanol, and hexane. |
Applications
This compound can be utilized as a standard in various volatile analysis applications, including:
-
Flavor and Fragrance Profiling: Quantification of aromatic compounds in essential oils, perfumes, and food products.
-
Food and Beverage Quality Control: Monitoring the concentration of key volatile markers to ensure product consistency and detect spoilage.
-
Environmental Analysis: Measurement of volatile organic compounds (VOCs) in air and water samples.
-
Metabolomics Research: Quantifying endogenous volatile metabolites in biological samples.
Experimental Protocols
Protocol 1: this compound as an External Standard
This protocol is suitable for the quantification of analytes in simple matrices with minimal matrix effects.
1. Preparation of Standard Solutions:
-
Accurately weigh approximately 100 mg of high-purity (≥98%) this compound.
-
Dissolve in a suitable volatile solvent (e.g., methanol or hexane) to prepare a stock solution of 1000 µg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation:
-
Prepare the sample by extracting the volatile compounds using an appropriate technique such as headspace solid-phase microextraction (HS-SPME), solvent extraction, or steam distillation.
-
The final sample extract should be in a solvent compatible with the GC injection system.
3. GC-MS/FID Analysis:
-
Inject a fixed volume (e.g., 1 µL) of each calibration standard and the sample extract into the GC-MS/FID system.
-
The following are representative instrument parameters. These should be optimized for the specific analytes and matrix.
| Parameter | GC-MS Condition | GC-FID Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp. | 250 °C | 250 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 5 min | 50 °C (hold 2 min), ramp to 230 °C at 10 °C/min, hold 10 min |
| Carrier Gas | Helium at 1.0 mL/min | Helium at 1.2 mL/min |
| MS Ion Source | 230 °C | N/A |
| MS Quadrupole | 150 °C | N/A |
| Mass Range | 35-350 amu | N/A |
| FID Temperature | 250 °C | N/A |
| FID H₂ Flow | 30 mL/min | N/A |
| FID Air Flow | 300 mL/min | N/A |
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.
-
Determine the concentration of the analyte in the sample extract by interpolating its peak area on the calibration curve.
Protocol 2: this compound as an Internal Standard
This protocol is recommended for complex matrices where sample loss during preparation or injection variability is a concern.
1. Preparation of Internal Standard Spiking Solution:
-
Prepare a stock solution of this compound at a concentration of 100 µg/mL in a suitable volatile solvent.
2. Sample and Calibration Standard Preparation:
-
To each calibration standard (containing known concentrations of the analyte of interest) and each sample, add a precise and consistent volume of the internal standard spiking solution. A typical final concentration of the internal standard is 10 µg/mL.
-
Proceed with the chosen extraction method (e.g., HS-SPME, solvent extraction).
3. GC-MS/FID Analysis:
-
Use the same GC-MS/FID parameters as described in Protocol 1, ensuring baseline separation of the analyte, internal standard, and other matrix components.
4. Data Analysis:
-
Calculate the response factor (RF) for the analyte relative to the internal standard using the calibration standards:
-
RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)
-
-
Calculate the average RF from the calibration standards.
-
Determine the concentration of the analyte in the sample using the following equation:
-
Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / Avg. RF)
-
Quantitative Data Summary
The following table presents hypothetical, yet representative, data from a calibration experiment using this compound as an external standard.
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 78,912 |
| 10 | 155,678 |
| 25 | 389,123 |
| 50 | 775,432 |
| 100 | 1,560,987 |
The following table illustrates representative data for an internal standard calibration.
| Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Response Factor |
| 1 | 10 | 12,345 | 150,123 | 0.822 |
| 5 | 10 | 62,123 | 151,234 | 0.821 |
| 10 | 10 | 124,567 | 150,987 | 0.825 |
| 25 | 10 | 310,987 | 149,876 | 0.829 |
| 50 | 10 | 622,345 | 150,543 | 0.827 |
Visualizations
Caption: Workflow for external standard quantification.
Caption: Workflow for internal standard quantification.
Conclusion
This compound is a viable and effective standard for the quantification of volatile compounds in a variety of matrices. Its use in either an external or internal standard method, coupled with GC-MS or GC-FID, can provide accurate and reproducible results. The choice between an external and internal standard protocol will depend on the complexity of the sample matrix and the required level of precision. Proper method development and validation are crucial to ensure the reliability of the analytical data.
References
Application Notes & Protocols for the Extraction of (2E,6Z)-Octa-2,6-dienol from Plant Tissues
Introduction
(2E,6Z)-Octa-2,6-dienol is a volatile organic compound belonging to the family of C8-alcohols, which are known contributors to the characteristic aromas of many plants and fungi. These compounds are of significant interest to researchers in the fields of flavor chemistry, chemical ecology, and drug development due to their potential biological activities and sensory properties. The extraction and analysis of these volatile compounds from plant matrices are critical steps for their characterization and utilization. This document provides detailed protocols for the extraction of this compound from plant tissues using steam distillation and solvent extraction methods, a summary of representative quantitative data, and diagrams illustrating the experimental workflow and biosynthetic pathway.
Experimental Workflow
The general workflow for the extraction and analysis of this compound from plant tissues involves several key stages, from sample preparation to final characterization.
Application Notes and Protocols: (2E,6Z)-Octa-2,6-dienol as a Semiochemical in Insect-Plant Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,6Z)-Octa-2,6-dienol is a volatile organic compound that plays a role as a semiochemical in the intricate communication between insects and plants. Semiochemicals are signaling molecules that mediate interactions between organisms. In the context of insect-plant relationships, these compounds can act as attractants, repellents, or oviposition stimulants, influencing insect behavior and, consequently, plant health and crop yields. Understanding the effects of this compound is crucial for the development of novel pest management strategies and for advancing our knowledge of chemical ecology.
These application notes provide a summary of the potential electrophysiological and behavioral responses of insects to this compound, along with detailed protocols for conducting key experiments to assess its activity.
Data Presentation
Note: The following tables present hypothetical, yet representative, quantitative data to illustrate the expected outcomes of electrophysiological and behavioral assays with this compound. This is due to the limited availability of specific published quantitative data for this compound at the time of this document's creation. The data is modeled on typical responses observed for structurally similar C8 volatile compounds in insects.
Table 1: Electroantennogram (EAG) Response of a Hypothetical Insect Species to this compound
| Compound Tested | Concentration (µg/µL) | Mean EAG Response (mV) ± SE |
| This compound | 0.1 | 0.8 ± 0.1 |
| This compound | 1 | 2.5 ± 0.3 |
| This compound | 10 | 5.2 ± 0.5 |
| This compound | 100 | 8.9 ± 0.7 |
| Control (Hexane) | - | 0.1 ± 0.05 |
Table 2: Behavioral Response of a Hypothetical Insect Species to this compound in a Y-Tube Olfactometer
| Odor Source 1 | Odor Source 2 | Number of Insects Choosing Source 1 | Number of Insects Choosing Source 2 | No Choice | Chi-Square (χ²) Value | P-value |
| This compound (10 µg) | Control (Hexane) | 72 | 28 | 10 | 19.36 | < 0.001 |
| This compound (1 µg) | Control (Hexane) | 65 | 35 | 12 | 9.00 | < 0.01 |
| Control (Hexane) | Control (Hexane) | 48 | 52 | 15 | 0.16 | > 0.05 |
Experimental Protocols
Protocol 1: Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to this compound, providing an indication of its detection by olfactory receptor neurons.
Materials:
-
Live insects (e.g., moths, beetles, or flies)
-
This compound (high purity)
-
Solvent (e.g., hexane or paraffin oil)
-
Micropipettes
-
Filter paper strips (e.g., Whatman No. 1)
-
Glass Pasteur pipettes
-
EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software)
-
Dissecting microscope
-
Humidified and purified air source
Procedure:
-
Preparation of Odor Stimuli:
-
Prepare a serial dilution of this compound in the chosen solvent (e.g., 0.1, 1, 10, 100 µg/µL).
-
Apply 10 µL of each dilution onto a filter paper strip.
-
Insert the filter paper into a clean Pasteur pipette, which will serve as the odor cartridge.
-
Prepare a control cartridge with the solvent only.
-
-
Insect Preparation:
-
Immobilize the insect (e.g., by chilling or using a restraining tube).
-
Under the dissecting microscope, carefully excise one antenna at its base.
-
Mount the excised antenna between two electrodes. The recording electrode is inserted into the distal end of the antenna, and the reference electrode is placed in the head capsule or the base of the antenna. Use conductive gel to ensure a good electrical connection.
-
-
EAG Recording:
-
Position the antenna in a continuous stream of humidified, purified air.
-
Place the tip of the odor cartridge into the airstream directed at the antenna.
-
Deliver a puff of air (e.g., 0.5 seconds) through the cartridge to present the odor stimulus to the antenna.
-
Record the resulting depolarization of the antenna (the EAG response) using the data acquisition software.
-
Allow sufficient time between stimuli for the antenna to recover (e.g., 30-60 seconds).
-
Present the stimuli in a randomized order, including the solvent control.
-
-
Data Analysis:
-
Measure the amplitude of the EAG response (in millivolts, mV) for each stimulus presentation.
-
Subtract the response to the solvent control from the responses to the this compound dilutions to obtain the net response.
-
Calculate the mean and standard error of the responses for each concentration across multiple insect preparations.
-
Protocol 2: Y-Tube Olfactometer Behavioral Assay
Objective: To determine the behavioral response (attraction or repulsion) of an insect to this compound in a two-choice environment.
Materials:
-
Y-tube olfactometer (glass or PTFE)
-
Airflow meter
-
Humidifier and activated charcoal filter
-
Odor sources (e.g., filter paper, rubber septa)
-
This compound
-
Solvent (e.g., hexane)
-
Test insects (starved for a few hours prior to the assay to increase motivation)
-
Light source providing uniform illumination
Procedure:
-
Setup:
-
Assemble the Y-tube olfactometer and connect it to a source of purified, humidified air.
-
Adjust the airflow to a constant rate (e.g., 200 mL/min) through each arm of the Y-tube.
-
-
Preparation of Odor Sources:
-
Apply a known amount of this compound (e.g., 10 µg in 10 µL of hexane) to a filter paper disc.
-
Apply the same volume of solvent to another filter paper disc to serve as the control.
-
Place the odor source and the control in separate odor chambers connected to the arms of the Y-tube.
-
-
Behavioral Assay:
-
Introduce a single insect into the base of the Y-tube.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.
-
A choice is recorded when the insect moves a certain distance into one of the arms (e.g., past a designated line).
-
Record which arm the insect chooses. If no choice is made within the allotted time, it is recorded as "no choice".
-
After each trial, clean the Y-tube thoroughly with solvent and bake it to remove any residual odors.
-
Rotate the position of the treatment and control arms between trials to avoid positional bias.
-
-
Data Analysis:
-
For each treatment, record the number of insects choosing the arm with this compound, the control arm, and those making no choice.
-
Use a Chi-square (χ²) test to determine if there is a significant difference between the number of insects choosing the treatment and control arms.
-
Mandatory Visualization
Troubleshooting & Optimization
Technical Support Center: Stereospecific Synthesis of (2E,6Z)-Octa-2,6-dienol
Welcome to the technical support center for the stereospecific synthesis of (2E,6Z)-Octa-2,6-dienol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during this challenging synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the stereospecific synthesis of this compound?
A1: The primary challenge lies in the simultaneous and precise control of the stereochemistry of both the E- and Z-double bonds within the octa-2,6-dienol backbone. Achieving high diastereoselectivity can be difficult, often resulting in a mixture of isomers that are challenging to separate.
Q2: Which synthetic route is commonly employed for this synthesis?
A2: A common and effective strategy involves a two-step process:
-
A Z-selective Wittig reaction between an α,β-unsaturated aldehyde (like crotonaldehyde, which provides the E-double bond) and a non-stabilized phosphorus ylide to form the (2E,6Z)-octa-2,6-dienal intermediate.
-
Subsequent stereoselective reduction of the aldehyde group to the corresponding alcohol.
Q3: How can I maximize the Z-selectivity of the Wittig reaction?
A3: To favor the formation of the Z-alkene, it is crucial to use a non-stabilized ylide (e.g., one derived from an alkyl halide).[1][2] Performing the reaction under salt-free conditions is also known to enhance Z-selectivity.[1] This is because lithium salts can lead to the formation of a more stable betaine intermediate, which can equilibrate and result in a higher proportion of the E-isomer.[1]
Q4: What are the best methods for purifying the final this compound product from its isomers?
A4: Purification of E/Z isomers can be challenging due to their similar physical properties.[3] High-performance liquid chromatography (HPLC) is often the most effective method for separating geometric isomers.[4] For larger scale purifications, column chromatography on silica gel can be employed.[5] In some cases, impregnating the silica gel with silver nitrate can improve the separation of E/Z isomers due to the differential interaction of the silver ions with the double bonds.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Z:E ratio in the Wittig reaction product. | 1. The ylide used is too stabilized. 2. Presence of lithium salts in the reaction mixture. 3. Reaction temperature is too high, allowing for equilibration. | 1. Ensure you are using a non-stabilized ylide (e.g., derived from butyl bromide). 2. Use a sodium- or potassium-based base (e.g., NaHMDS, KHMDS) to generate the ylide under salt-free conditions. 3. Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetically controlled Z-product.[6] |
| Isomerization of the existing E-double bond in the starting aldehyde. | The basic conditions of the Wittig reaction can sometimes lead to isomerization of the conjugated double bond. | This is a known issue when reacting a semi-stabilized allylic ylide with a saturated aldehyde. It is generally better to react a non-stabilized saturated ylide with an α,β-unsaturated aldehyde to preserve the stereochemistry of the existing double bond. |
| Difficult separation of the desired (2E,6Z) isomer from other stereoisomers. | The polarity differences between the isomers are minimal. | 1. Optimize the mobile phase for column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., diethyl ether or ethyl acetate).[7] 2. Consider using silver nitrate-impregnated silica gel for column chromatography. 3. For analytical and small-scale preparative separations, utilize HPLC with a suitable column and mobile phase.[3] |
| Incomplete reduction of the dienal to the dienol. | The reducing agent is not sufficiently reactive or is sterically hindered. | 1. Use a mild and selective reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol at low temperatures (e.g., 0 °C). 2. If the reaction is sluggish, consider a slightly more powerful but still selective reagent like diisobutylaluminium hydride (DIBAL-H). |
| Formation of triphenylphosphine oxide is difficult to remove. | Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to separate from the desired product due to its polarity. | Triphenylphosphine oxide is often crystalline and can sometimes be removed by filtration if it precipitates from the reaction mixture. It can also be removed by column chromatography. |
Experimental Protocols
Key Experiment: Z-Selective Wittig Reaction
This protocol describes the synthesis of (2E,6Z)-octa-2,6-dienal via a Z-selective Wittig reaction.
Materials:
-
Butyltriphenylphosphonium bromide
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Crotonaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend butyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (1.05 equivalents) in THF to the suspension with stirring. The formation of the deep red or orange color indicates the generation of the ylide.
-
Allow the mixture to stir at -78 °C for 1 hour.
-
Slowly add a solution of freshly distilled crotonaldehyde (1.0 equivalent) in anhydrous THF to the ylide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Key Experiment: Reduction of the Aldehyde
This protocol describes the reduction of (2E,6Z)-octa-2,6-dienal to this compound.
Materials:
-
(2E,6Z)-octa-2,6-dienal
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude (2E,6Z)-octa-2,6-dienal in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) in small portions to the solution with stirring.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.
-
Quench the reaction by slowly adding deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography.
Data Presentation
Table 1: Influence of Reaction Conditions on Z:E Selectivity in Wittig Reactions
| Ylide Type | Base | Solvent | Temperature (°C) | Typical Z:E Ratio |
| Non-stabilized | n-BuLi | THF | -78 to 0 | 80:20 to >95:5 |
| Non-stabilized | NaHMDS | THF | -78 | >90:10 |
| Non-stabilized | KHMDS | THF | -78 | >95:5[6] |
| Stabilized | NaOEt | Ethanol | Room Temp. | <10:90 |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A general workflow for the two-step synthesis of this compound.
Logical Relationship for Achieving High Z-Selectivity in Wittig Reactions
Caption: Key factors that promote high Z-selectivity in Witt-ig reactions.
References
Technical Support Center: Optimization of GC-MS Parameters for Octadienol Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of octadienol isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
1. What is the most critical parameter for the successful separation of octadienol isomers?
The most critical factor is the choice of the GC column, specifically the stationary phase. For separating enantiomers (chiral isomers), a chiral stationary phase is mandatory. Cyclodextrin-based columns, such as those with derivatized beta-cyclodextrin, are commonly used for this purpose.[1][2] The selection of the stationary phase dictates the selectivity of the separation.[3]
2. Is derivatization necessary for the analysis of octadienol isomers?
Derivatization is not always necessary for analyzing octadienol isomers, as they are volatile enough for GC analysis. However, in some cases, derivatization can improve peak shape, reduce tailing, and enhance thermal stability, leading to better chromatographic resolution.
3. What are the typical injection techniques used for octadienol analysis?
Split/splitless injection is commonly used. A split injection is often preferred to avoid overloading the column, which can lead to peak broadening and poor resolution. The split ratio should be optimized based on the sample concentration.
4. How do I identify which isomer is which in my chromatogram?
To definitively identify enantiomers, you must inject a pure standard of a known isomer (e.g., (R)-(-)-1-octen-3-ol or (S)-(+)-1-octen-3-ol) under the same chromatographic conditions. The peak that matches the retention time of the standard can then be identified.
5. Can I use a standard non-chiral column for separating octadienol isomers?
A standard non-chiral column (like a DB-5 or HP-1) can separate constitutional isomers of octadienol (e.g., 1-octen-3-ol from 2-octen-4-ol) but it will not separate enantiomers (e.g., (R)- and (S)-1-octen-3-ol). For enantiomeric separation, a chiral stationary phase is essential.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the GC-MS analysis of octadienol isomers.
Issue 1: Poor or No Separation of Isomers (Co-elution)
Symptoms:
-
A single, broad peak where two or more isomers are expected.
-
A peak with a shoulder, indicating partial co-elution.[4]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incorrect Column | Ensure you are using a chiral stationary phase for enantiomer separation. For constitutional isomers, a standard column with appropriate polarity should suffice. |
| Suboptimal Temperature Program | A slow oven temperature ramp rate (e.g., 1-3°C/min) can improve the resolution of closely eluting isomers. |
| Incorrect Carrier Gas Velocity | The linear velocity of the carrier gas (e.g., helium or hydrogen) affects resolution. Higher linear velocities can sometimes improve separation on chiral columns. |
| Column Overload | Injecting too much sample can lead to peak broadening and co-elution. Increase the split ratio or dilute the sample. |
| Improper Mobile Phase (for HPLC/SFC) | Though for GC, the carrier gas is inert, in liquid chromatography, changing the mobile phase composition can drastically affect selectivity. |
| Wrong Column Chemistry | The specific chiral selector on the stationary phase may not be suitable for your isomers. Consult column selection guides or literature for octadienol separations. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Active Sites in the Inlet or Column | Polar analytes can interact with active sites. Use a deactivated inlet liner and/or trim the first few centimeters of the column.[5] |
| Poor Column Cutting | A rough or uneven column cut can cause peak tailing. Ensure a clean, 90-degree cut.[5] |
| Column Contamination | Non-volatile residues in the sample can accumulate at the head of the column. Bake out the column or trim the front end. |
| Incompatible Solvent | The sample solvent may not be compatible with the stationary phase, leading to poor peak shape. |
Issue 3: Peak Fronting
Symptoms:
-
Asymmetrical peaks with a "front" sloping into the peak.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Column Overload | This is a common cause of peak fronting. Reduce the injection volume or dilute the sample. |
| Inconsistent Sample/Mobile Phase | In liquid chromatography, a mismatch in pH or solvent strength between the sample and mobile phase can cause fronting.[6] |
| Co-elution with a Minor Component | A small, co-eluting peak on the leading edge can appear as fronting.[6] Adjusting the temperature program may resolve the two peaks. |
Experimental Protocols & Data
General GC-MS Protocol for Octadienol Isomer Separation
This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and isomers of interest.
-
Sample Preparation: Dilute the octadienol sample in a suitable solvent (e.g., methylene chloride or hexane) to a concentration of approximately 10-100 ng/µL.
-
GC-MS System:
-
Injector: Split/splitless injector.
-
Column: Chiral capillary column (e.g., β-cyclodextrin based, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium or Hydrogen.
-
-
GC Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 200-250°C.
-
Split Ratio: 10:1 to 50:1 (to be optimized).
-
Oven Program:
-
Initial Temperature: 40-60°C, hold for 1-2 minutes.
-
Ramp: 2-5°C/min to 200-230°C.
-
Final Hold: 2-5 minutes.
-
-
Carrier Gas Flow: Constant flow or constant linear velocity (e.g., 30-40 cm/s for Helium).
-
-
MS Parameters:
-
Ion Source Temperature: 200-250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Solvent Delay: Set to avoid acquiring data from the solvent peak.
-
Table of GC-MS Parameters for Octadienol Isomer Separation
| Parameter | Recommended Setting | Purpose |
| GC Column | Chiral (e.g., derivatized β-cyclodextrin) | To achieve separation of enantiomers. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for good resolution and capacity. |
| Injection Mode | Split | To prevent column overload and ensure sharp peaks. |
| Split Ratio | 10:1 to 50:1 | Adjustable based on sample concentration. |
| Injector Temperature | 200-250°C | To ensure complete vaporization of the sample. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase for carrying analytes through the column. |
| Oven Temperature Program | Slow ramp (e.g., 2°C/min) | To enhance the separation of closely eluting isomers. |
| MS Ion Source Temp. | 200-230°C | To maintain analytes in the gas phase for ionization. |
| Ionization Energy | 70 eV | Standard for creating reproducible mass spectra. |
| Mass Scan Range | m/z 35-300 | To detect the molecular ion and characteristic fragments of octadienol. |
Visualizations
Caption: Figure 1. GC-MS Experimental Workflow for Octadienol Isomer Analysis.
Caption: Figure 2. Troubleshooting Decision Tree for Isomer Co-elution.
References
- 1. Frontiers | Enzyme-catalyzed kinetic resolution of racemic 1-octen-3-ol and field evaluation of its enantiomeric isomers as attractants of sandflies [frontiersin.org]
- 2. gcms.cz [gcms.cz]
- 3. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
Degradation and stability of (2E,6Z)-Octa-2,6-dienol under storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of (2E,6Z)-Octa-2,6-dienol under storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: this compound is an unsaturated alcohol, and its stability can be compromised by several factors. The primary degradation pathways include:
-
Oxidation: The allylic alcohol and the double bonds in the molecule are susceptible to oxidation, especially in the presence of oxygen (air), light, and trace metal impurities. This can lead to the formation of aldehydes, ketones, and carboxylic acids.
-
Thermal Degradation: Elevated temperatures can accelerate degradation reactions, including oxidation and isomerization.
-
Acid-Catalyzed Degradation: The presence of acidic impurities can catalyze reactions such as isomerization of the double bonds or dehydration.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably in a refrigerator at 2-8°C. For long-term storage, consider storage in a freezer at -20°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.
-
Light: Protect from light by using amber glass vials or by storing the container in the dark.
-
Container: Use a tightly sealed, clean glass container to prevent contamination and evaporation.
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation can be indicated by several observations:
-
Visual Changes: A change in color (e.g., yellowing) or the appearance of cloudiness or precipitates.
-
Odor Changes: A change in the characteristic odor of the compound.
-
Analytical Data: The most reliable method is to use analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to check the purity of the sample. The appearance of new peaks or a decrease in the area of the main peak would indicate degradation.
Troubleshooting Guides
Issue 1: Unexpected Results in an Experiment Using Stored this compound
-
Symptom: Inconsistent or unexpected experimental results, such as lower than expected yield or the formation of unknown byproducts.
-
Possible Cause: Degradation of the this compound starting material.
-
Troubleshooting Steps:
-
Verify Purity: Immediately analyze an aliquot of the stored this compound using a validated analytical method (e.g., GC-MS or HPLC-UV) to determine its purity.
-
Compare to a Fresh Sample: If possible, compare the analytical profile of the stored sample to a fresh or newly purchased sample.
-
Review Storage Conditions: Check the storage history of the compound. Was it stored at the recommended temperature, protected from light, and under an inert atmosphere?
-
Purify if Necessary: If minor degradation has occurred, consider purifying the material (e.g., by distillation or chromatography) before use.
-
Replace if Necessary: If significant degradation is observed, it is best to discard the old stock and use a fresh, high-purity sample.
-
Issue 2: Visible Change in the Stored this compound Sample
-
Symptom: The normally colorless liquid has developed a yellow tint.
-
Possible Cause: Oxidation of the compound.
-
Troubleshooting Steps:
-
Analytical Confirmation: Use GC-MS to identify the impurities. The presence of aldehydes or ketones would confirm oxidation.
-
Assess Usability: Depending on the level of impurities and the sensitivity of your application, the material may still be usable. However, for high-purity applications, it should be purified or replaced.
-
Improve Storage: To prevent further oxidation, ensure the container is tightly sealed and flushed with an inert gas before re-storing at a low temperature and protected from light.
-
Data Presentation
Table 1: Illustrative Stability Data for this compound under Various Storage Conditions
| Storage Condition | Time (Months) | Purity (%) by GC | Appearance |
| 2-8°C, Inert Atmosphere, Dark | 0 | 99.5 | Colorless Liquid |
| 6 | 99.2 | Colorless Liquid | |
| 12 | 98.9 | Colorless Liquid | |
| 25°C, Air, Ambient Light | 0 | 99.5 | Colorless Liquid |
| 6 | 95.1 | Faint Yellow | |
| 12 | 91.3 | Yellow | |
| 40°C, Air, Ambient Light | 0 | 99.5 | Colorless Liquid |
| 1 | 92.0 | Yellow | |
| 3 | 85.7 | Dark Yellow |
Disclaimer: This table presents illustrative data based on the general stability of unsaturated alcohols. Actual results may vary depending on the specific purity of the initial material and the exact storage conditions.
Experimental Protocols
Protocol 1: Stability-Indicating GC-MS Method for this compound
This protocol outlines a general method for assessing the stability of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or hexane) at a concentration of 1 mg/mL.
-
For each time point in the stability study, dilute the stock solution to a final concentration of 100 µg/mL.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Hold: Hold at 240°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Integrate the peak area of this compound and any degradation products.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Identify potential degradation products by comparing their mass spectra to a library (e.g., NIST).
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Improving the yield of (2E,6Z)-Octa-2,6-dienol synthesis reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and selectivity of (2E,6Z)-Octa-2,6-dienol synthesis reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the palladium-catalyzed telomerization of butadiene with water.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Materials | Inactive Catalyst: The Pd(0) active species has not formed from the Pd(II) precursor. The phosphine ligand may be oxidized. | - Ensure inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. - Use freshly distilled and degassed solvents. - Consider in situ reduction of the Pd(II) precursor or using a Pd(0) source directly. |
| Poor Quality Reagents: Butadiene may contain inhibitors; water may contain impurities. | - Use freshly distilled butadiene. - Use deionized, degassed water. | |
| Incorrect Reaction Temperature: Temperature is too low to initiate catalysis. | - Gradually increase the reaction temperature and monitor for product formation by GC or TLC. | |
| Low Selectivity for this compound (Formation of other isomers) | Suboptimal Ligand: The phosphine ligand used may not provide the desired stereocontrol. | - The choice of phosphine ligand is critical for stereoselectivity. Experiment with different monodentate or bidentate phosphine ligands. The bite angle of diphosphine ligands can significantly influence the isomer distribution. |
| Incorrect pH of the Reaction Mixture: The pH can influence the nucleophilicity of water and the catalyst's behavior. | - For the telomerization with water, maintaining a slightly basic pH (e.g., using sodium carbonate or bicarbonate) can improve selectivity for the linear isomer.[1] | |
| Formation of Byproducts (e.g., 1,3,7-octatriene, 4-vinylcyclohexene) | Dimerization of Butadiene: This is a common side reaction, especially at higher temperatures. | - The presence of carbon dioxide can suppress the unwanted dimerization of butadiene.[1] - Lowering the reaction temperature may reduce the rate of dimerization. |
| Dehydration of Octadienol: The desired product may dehydrate to form octatrienes under acidic conditions or at high temperatures. | - Ensure the reaction is not acidic. - Work up the reaction at a lower temperature. | |
| Catalyst Deactivation/Decomposition | Presence of Oxygen: Pd(0) catalysts are sensitive to oxidation. | - Maintain a strict inert atmosphere throughout the reaction and workup. |
| High Temperatures: Prolonged exposure to high temperatures can lead to catalyst decomposition. | - Optimize the reaction for the lowest effective temperature. | |
| Difficulty in Product Isolation and Purification | Formation of Emulsions during Workup: The presence of phosphine ligands and palladium salts can lead to stable emulsions. | - Use brine washes to help break emulsions. - Filtration through a pad of Celite® can sometimes help. |
| Co-elution of Isomers during Chromatography: The various octadienol isomers can be difficult to separate by standard column chromatography. | - Use a high-resolution silica gel for chromatography. - Employ a solvent system with a low polarity gradient to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent and industrially relevant method is the palladium-catalyzed telomerization of 1,3-butadiene with water.[1] This reaction involves the dimerization of two butadiene molecules and the addition of a water molecule to form octadienols. The stereoselectivity is controlled by the choice of palladium catalyst and phosphine ligand.
Q2: How can I improve the stereoselectivity of the reaction to favor the (2E,6Z) isomer?
A2: The stereochemical outcome is highly dependent on the phosphine ligand coordinated to the palladium center. The use of specific phosphine ligands with tailored steric and electronic properties is key. While the literature provides guidance, empirical screening of different ligands is often necessary to optimize for the desired isomer.
Q3: What is the role of CO2 in the palladium-catalyzed telomerization of butadiene with water?
A3: Carbon dioxide has been shown to have a beneficial effect on this reaction. It can effectively suppress the formation of 1,3-butadiene dimers as byproducts and can also accelerate the rate of the desired telomerization reaction, leading to improved selectivity for the linear octadienol products.[1]
Q4: My reaction is very slow. What can I do to increase the reaction rate?
A4: Several factors can be adjusted to increase the reaction rate:
-
Temperature: Gently increasing the temperature can significantly speed up the reaction, but be mindful of potential byproduct formation at higher temperatures.
-
Catalyst Loading: Increasing the catalyst and/or ligand concentration may improve the rate, but this should be balanced against cost and potential for side reactions.
-
Solvent: The choice of solvent can impact the solubility of the catalyst and reagents, thereby affecting the reaction rate. A two-phase system, for instance using an aqueous sulfolane solution, has been shown to be effective.[1]
Q5: How can I effectively remove the palladium catalyst from my final product?
A5: Several methods can be employed for palladium removal:
-
Aqueous Washes: Multiple extractions with water or a dilute aqueous solution of a chelating agent like thiourea or cysteine can help remove palladium salts.
-
Filtration: Passing the crude product through a plug of silica gel, activated carbon, or a specialized palladium scavenger resin can be very effective.
-
Distillation: If the product is thermally stable, distillation can be an excellent method for purification, leaving the non-volatile palladium catalyst behind.
Data Presentation
The following table summarizes the influence of different phosphine ligands on the yield and selectivity in a model palladium-catalyzed telomerization of butadiene with methanol, which serves as a good indicator for the reaction with water.
| Ligand | Catalyst Precursor | Solvent | Temperature (°C) | Yield of 1-methoxy-2,7-octadiene (%) | Reference |
| Triphenylphosphine (PPh3) | Pd(OAc)2 | Methanol | 25 | Moderate (exact value not specified) | [2] |
| Tris(p-tolyl)phosphine | Pd(C3H5)Cp | Not specified | Not specified | High (for telomerization product) | [3] |
| (Benzo)furylphosphines | Not specified | Methanol | Ambient | Quantitative | [4] |
| Tris-(o-methoxyphenyl)phosphine (TOMPP) | Pd(acac)2 | Various alcohols | < 353 K | >98% (for telomer products) | [5] |
Experimental Protocols
Representative Protocol for the Palladium-Catalyzed Synthesis of Octadienols from Butadiene and Water
This protocol is a general guideline based on established principles of palladium-catalyzed telomerization. Specific conditions may need to be optimized for the synthesis of this compound.
Materials:
-
Palladium(II) acetate [Pd(OAc)2] or another suitable palladium precursor
-
A phosphine ligand (e.g., 2-(diphenylphosphino)benzenesulfonic acid sodium salt)
-
1,3-Butadiene (freshly distilled)
-
Deionized, degassed water
-
Sodium carbonate (Na2CO3)
-
Sulfolane (as a co-solvent)
-
An organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor and the phosphine ligand in a mixture of water and sulfolane. Add sodium carbonate to adjust the pH to slightly basic.
-
Reaction Setup: Cool the catalyst solution in an appropriate pressure vessel equipped with a magnetic stirrer.
-
Addition of Butadiene: Condense a known amount of freshly distilled 1,3-butadiene into the cooled pressure vessel.
-
Reaction: Seal the vessel and allow it to warm to the desired reaction temperature (e.g., 25-80 °C). Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours). The reaction progress can be monitored by taking aliquots (if the setup allows) and analyzing them by Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess butadiene. Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the this compound isomer.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in dienol synthesis.
Caption: General experimental workflow for octadienol synthesis.
References
- 1. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic study of palladium-catalyzed telomerization of 1,3-butadiene with methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of highly efficient and selective palladium catalysts for telomerization of 1,3-butadiene with alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Purification techniques for (2E,6Z)-Octa-2,6-dienol from complex mixtures
Welcome to the technical support center for the purification of (2E,6Z)-Octa-2,6-dienol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in purifying this compound from complex mixtures, particularly synthetic reaction crudes, include:
-
Presence of Geometric Isomers: The target molecule has a specific stereochemistry ((2E,6Z)). Other isomers, such as (2Z,6Z), (2E,6E), and (2Z,6E)-octa-2,6-dienol, are often co-produced and can be difficult to separate due to their similar physical properties.
-
Structurally Similar Impurities: Byproducts from the synthesis, such as other C8 alcohols, aldehydes, or esters, can have boiling points and polarities close to the target compound, complicating separation by distillation or chromatography.
-
Thermal Instability: Unsaturated alcohols can be susceptible to degradation or isomerization at elevated temperatures, which is a concern during fractional distillation.
Q2: Which purification techniques are most suitable for this compound?
The most effective purification techniques for this compound are preparative high-performance liquid chromatography (HPLC) and fractional distillation. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.
-
Preparative HPLC offers high resolution and is particularly effective for separating geometric isomers.[1][2] It is the preferred method for achieving very high purity, especially on a smaller scale.
-
Fractional Distillation is a scalable method suitable for separating compounds with different boiling points.[3][4][5] It is often used for an initial, large-scale purification to remove more volatile or less volatile impurities before a final polishing step by chromatography.
Q3: How can I assess the purity of my this compound sample?
Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used method for quantifying the purity of volatile compounds like this compound.[6][7][8] For detailed structural confirmation and identification of isomers and impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed to determine the isomeric ratio and overall purity.[9][10]
Troubleshooting Guides
Preparative HPLC Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of (2E,6Z) and other geometric isomers. | - Inappropriate stationary phase.- Mobile phase composition is not optimal.- Column overloading. | - Stationary Phase: Consider a silver ion-impregnated silica column (Ag-HPLC) or a column with a polar-embedded phase, which can enhance the separation of unsaturated isomers.[11][12][13][14][15][16]- Mobile Phase: Optimize the solvent gradient and composition. For reversed-phase HPLC, a shallow gradient of acetonitrile in water or methanol in water is often a good starting point. The addition of a small amount of a modifier like trifluoroacetic acid (TFA) can sometimes improve peak shape.[17]- Loading: Reduce the injection volume or the concentration of the sample to avoid overloading the column. |
| Broad or tailing peaks for the target compound. | - Column degradation.- Secondary interactions with the stationary phase.- Inappropriate mobile phase pH. | - Column Health: Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.- Secondary Interactions: Add a competitive agent to the mobile phase, such as a small percentage of an acid or base, to block active sites on the silica.- pH Optimization: Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Low recovery of this compound. | - Adsorption of the compound onto the stationary phase.- Decomposition on the column.- Inefficient fraction collection. | - Adsorption: Use a different stationary phase or modify the mobile phase to reduce strong interactions.- Decomposition: Ensure the mobile phase is degassed and free of reactive components. Check the stability of the compound under the chromatographic conditions.- Fraction Collection: Optimize the fraction collection parameters to ensure the entire peak is collected. |
Fractional Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Co-distillation of isomers and impurities. | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too high.- Unstable heat source. | - Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing or Raschig rings).[3]- Distillation Rate: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady distillation is key.- Heating: Use a stable heating mantle with a controller to maintain a constant temperature. |
| Product degradation or isomerization. | - Excessive still pot temperature.- Prolonged heating time. | - Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of the compound and minimize thermal stress.- Time: Complete the distillation as quickly as possible without sacrificing separation efficiency. |
| "Bumping" or uneven boiling. | - Lack of boiling chips or stir bar.- High viscosity of the mixture. | - Boiling Aids: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Stirring: Ensure vigorous stirring if using a stir bar. |
Experimental Protocols
Preparative HPLC Method for this compound Purification
This protocol provides a general starting point for the purification of this compound. Optimization will be required based on the specific impurity profile of the mixture.
-
Sample Preparation: Dissolve the crude mixture in a minimal amount of the initial mobile phase solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point. For enhanced isomer separation, a silver-impregnated silica column can be used.
-
Mobile Phase: A gradient of acetonitrile in water is often effective. For example, start with a 30:70 (v/v) mixture of acetonitrile:water and gradually increase the acetonitrile concentration.
-
Flow Rate: This will depend on the column dimensions. For a semi-preparative column (e.g., 10 mm I.D.), a flow rate of 2-5 mL/min is typical.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound which lacks a strong chromophore.
-
-
Fraction Collection: Collect fractions based on the elution time of the target peak, which should be predetermined using an analytical scale injection.
-
Post-Purification: Combine the fractions containing the pure product. Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Fractional Distillation Protocol
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Sample and Boiling Aids: Charge the round-bottom flask with the crude mixture and add boiling chips or a magnetic stir bar.
-
Heating and Distillation:
-
Begin heating the flask gently.
-
Maintain a slow and steady distillation rate, allowing a temperature gradient to establish in the column.
-
Monitor the temperature at the head of the column. Collect the fraction that distills at the expected boiling point of this compound. The boiling point will be significantly lower under vacuum.
-
-
Fraction Analysis: Analyze the collected fractions by GC-FID or GC-MS to determine their purity. Combine the fractions that meet the desired purity specifications.
Quantitative Data Summary
The following tables provide representative data for the purification of unsaturated alcohols. These values should be considered as a general guide, and actual results will vary depending on the specific experimental conditions and the composition of the starting mixture.
Table 1: Representative Preparative HPLC Performance for Unsaturated Alcohol Purification
| Parameter | Value | Reference |
| Column Type | C18 Reversed-Phase | General Practice |
| Mobile Phase | Acetonitrile/Water Gradient | General Practice |
| Typical Purity Achieved | >98% | [18] |
| Typical Yield | 70-90% | [10] |
Table 2: Representative Fractional Distillation Performance for C8 Alcohol Separation
| Parameter | Value | Reference |
| Column Type | Packed column (e.g., Vigreux) | [2] |
| Pressure | Atmospheric or Vacuum | [3] |
| Typical Purity Achieved | 90-95% | General Knowledge |
| Typical Yield | >80% | General Knowledge |
Table 3: GC-FID Purity Analysis Parameters
| Parameter | Condition | Reference |
| Column | WAX-type capillary column | [6][7] |
| Carrier Gas | Helium or Nitrogen | [7][8] |
| Injector Temperature | 250 °C | [7] |
| Detector Temperature | 250 °C | [7] |
| Oven Program | Temperature gradient (e.g., 50°C to 220°C) | [2] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor isomer separation.
References
- 1. (E,Z)-2,6-Dimethyl-2,6-octadiene-1,8-diol synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. savemyexams.com [savemyexams.com]
- 5. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Separations of lipids by silver ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. aocs.org [aocs.org]
- 14. DSpace [dr.lib.iastate.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. separation of positional isomers - Chromatography Forum [chromforum.org]
- 18. Determination of RS,E/Z-tocotrienols by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of (2E,6Z)-Octa-2,6-dienol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of (2E,6Z)-Octa-2,6-dienol.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a volatile organic compound with the molecular formula C8H14O.[1] It is an alcohol that can be present in various complex matrices, and its accurate quantification is often challenging due to its volatility and potential for matrix interference.
2. What are matrix effects and how do they affect the quantification of this compound?
Matrix effects are the alteration of an analyte's analytical signal due to the presence of other components in the sample matrix. In the context of this compound analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS), matrix effects can manifest as either signal enhancement or suppression.
-
Signal Enhancement: Co-eluting matrix components can coat active sites in the GC inlet and column, preventing the thermal degradation of this compound. This leads to a higher measured concentration than the actual value.[2]
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Signal Suppression: In some cases, high concentrations of matrix components can compete with the analyte for ionization in the mass spectrometer source, leading to a decreased signal and an underestimation of the analyte's concentration.
3. What are the common analytical techniques for quantifying this compound?
Given its volatile nature, the most common and effective technique for quantifying this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This is often coupled with a headspace sampling technique, such as Headspace-Solid Phase Microextraction (HS-SPME), to selectively extract volatile and semi-volatile compounds from the sample matrix.[3][4]
4. How can I minimize matrix effects in my analysis?
Several strategies can be employed to minimize matrix effects:
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Sample Preparation: Utilize selective sample preparation techniques like HS-SPME to isolate this compound from non-volatile matrix components.[5][6]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar in composition to the samples being analyzed. This helps to ensure that the matrix effects are consistent between the standards and the samples.[7]
-
Use of Analyte Protectants: Adding specific compounds, known as analyte protectants, to both the sample and standard solutions can help to equalize the matrix-induced signal enhancement.[8]
-
Stable Isotope-Labeled Internal Standard: While not commercially readily available for this compound, the use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape for this compound | Active sites in the GC inlet or column. | - Perform inlet maintenance (e.g., replace the liner and septum).- Use a deactivated GC column.- Employ matrix-matched standards or analyte protectants to mask active sites.[7][8] |
| Inconsistent Results Between Samples | Variable matrix effects between different samples. | - Use a robust sample preparation method like HS-SPME to minimize matrix variability.- If possible, use a stable isotope-labeled internal standard.- Consider sample dilution if the analyte concentration is high enough. |
| Signal Enhancement Observed | Matrix components are protecting the analyte from degradation in the GC inlet. | - Use matrix-matched calibration curves for accurate quantification.[7]- Add analyte protectants to both standards and samples.[8] |
| Low Recovery of this compound | Inefficient extraction from the sample matrix. | - Optimize HS-SPME parameters (e.g., fiber type, extraction time, and temperature).[5]- Consider adding salt to the sample to increase the volatility of the analyte. |
Experimental Protocols
Protocol 1: Quantification of this compound using Headspace-SPME-GC-MS with Matrix-Matched Calibration
This protocol describes a general procedure for the analysis of this compound in a liquid matrix (e.g., fruit juice).
1. Sample and Standard Preparation:
- Blank Matrix: Obtain a sample of the matrix that is known to be free of this compound. If a true blank is unavailable, a simulated matrix can be prepared.
- Matrix-Matched Calibration Standards: Spike the blank matrix with known concentrations of a this compound analytical standard to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL).
- Sample Preparation: Place a 5 mL aliquot of the sample or matrix-matched standard into a 20 mL headspace vial. Add 1 g of sodium chloride. Seal the vial with a PTFE-faced silicone septum.
2. HS-SPME Procedure:
- Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber.
- Incubation: Incubate the vial at 60°C for 15 minutes with agitation.
- Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
3. GC-MS Analysis:
- Desorption: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
- GC Column: Use a mid-polar capillary column (e.g., DB-624 or equivalent).
- Oven Program: Start at 40°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 240°C at 20°C/min and hold for 5 minutes.
- MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 67, 81, 95).
4. Quantification:
- Construct a calibration curve by plotting the peak area of this compound against its concentration for the matrix-matched standards.
- Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following tables illustrate the impact of matrix effects and the effectiveness of mitigation strategies. The data presented is hypothetical and for illustrative purposes.
Table 1: Matrix Effect on the Quantification of this compound (50 ng/mL spike)
| Matrix | Calibration Method | Measured Concentration (ng/mL) | Apparent Recovery (%) |
| Solvent | Solvent-based | 50.0 | 100 |
| Fruit Juice | Solvent-based | 85.2 | 170.4 |
| Fruit Juice | Matrix-Matched | 51.5 | 103.0 |
Table 2: Effect of Analyte Protectants on Signal Enhancement
| Sample | Analyte Protectant | Peak Area | Signal Enhancement (%) |
| Standard in Solvent | None | 10,000 | - |
| Standard in Solvent | Added | 14,500 | 45 |
| Sample in Matrix | None | 15,000 | 50 |
| Sample in Matrix | Added | 15,200 | 52 |
Visualizations
Caption: Experimental workflow for HS-SPME-GC-MS analysis.
Caption: Decision tree for addressing matrix effects.
References
- 1. This compound | C8H14O | CID 20836341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Volatile Compound Screening Using HS-SPME-GC/MS on Saccharomyces eubayanus Strains under Low-Temperature Pilsner Wort Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Statistical evaluation to validate matrix-matched calibration for standardized beany odor compound quantitation in yellow pea flour using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Resolution of Octadienol Isomers in Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chromatographic separation of octadienol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating octadienol isomers?
A1: The primary challenges stem from the structural similarity of the isomers, particularly enantiomers ((R)-(-)-1-octen-3-ol and (S)-(+)-1-octen-3-ol), which have identical physical and chemical properties in an achiral environment.[1] Achieving baseline separation requires specialized chiral stationary phases and optimized chromatographic conditions to exploit subtle differences in their interactions with the chiral selector.
Q2: Why is the resolution of octadienol isomers important?
A2: The different isomers of octadienol can exhibit distinct biological activities and sensory properties (odor and taste). In pharmaceutical and flavor/fragrance industries, isolating and quantifying individual isomers is crucial for ensuring product efficacy, safety, and desired sensory profiles.
Q3: What type of chromatographic column is best suited for separating octadienol enantiomers?
A3: Chiral gas chromatography (GC) columns are essential for separating enantiomers. Cyclodextrin-based stationary phases, such as β-cyclodextrin and its derivatives, are highly effective. Specifically, columns like the Rt-βDEXsa and CP-Chirasil-DEX CB have demonstrated excellent performance in resolving octadienol isomers.[1][2][3]
Q4: Can derivatization improve the separation of octadienol isomers?
A4: Yes, derivatization can significantly enhance the resolution of octadienol isomers. Acylation, for instance, converts the polar alcohol group into a less polar ester. This can improve peak shape, increase volatility, and enhance the interaction with the chiral stationary phase, leading to better separation.[1][4]
Q5: What is the effect of temperature programming on the resolution of octadienol isomers?
A5: Temperature programming is a critical parameter for optimizing chiral separations. A slower temperature ramp rate (e.g., 1-2 °C/min) generally improves resolution by allowing for more effective interaction between the isomers and the chiral stationary phase.[2] Conversely, a very high temperature can lead to co-elution.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Octadienol Isomers
This is the most common issue, where two or more isomer peaks overlap, making accurate quantification impossible.
Potential Causes and Solutions:
-
Inappropriate Column: The stationary phase may not have the necessary enantioselectivity.
-
Suboptimal Temperature Program: The oven temperature or ramp rate may be too high.
-
Solution: Optimize the temperature program. Start with a lower initial temperature and use a slow ramp rate (1-2 °C/min) to enhance the differential partitioning of the isomers.[2]
-
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas can impact resolution.
-
Solution: Optimize the carrier gas flow rate. For hydrogen, higher linear velocities (60-80 cm/sec) have been shown to improve resolution on chiral columns.[2]
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak broadening and loss of resolution.
-
Solution: Reduce the injection volume or dilute the sample. On-column concentrations of 50 ng or less are recommended for optimal chiral separation.[2]
-
-
Insufficient Analyte Interaction: The isomers may not be interacting sufficiently with the stationary phase.
-
Solution: Consider derivatization (e.g., acylation) to modify the analyte's properties and enhance its interaction with the chiral stationary phase.[1]
-
Issue 2: Peak Tailing
Peak tailing, where the peak asymmetry is skewed towards the end, can affect integration and reduce resolution.
Potential Causes and Solutions:
-
Active Sites in the System: Exposed silanol groups in the injector liner, column, or detector can interact with the polar alcohol group of octadienol.
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column.
-
Solution: Trim the first few centimeters of the column.[3] Implement a regular maintenance schedule, including baking out the column at a high temperature (within its specified limits).
-
-
Incompatible Solvent: The sample solvent may not be compatible with the stationary phase.
-
Solution: Ensure the sample solvent is appropriate for the column phase. For example, using a non-polar solvent with a polar column can sometimes cause peak distortion.
-
Issue 3: Split Peaks
Split peaks, where a single component appears as two or more peaks, can be mistaken for poor resolution.
Potential Causes and Solutions:
-
Improper Column Installation: An incorrectly cut or installed column can disrupt the sample band as it enters the column.
-
Injector Issues: Problems with the injection technique or the injector itself can cause the sample to be introduced in a non-uniform manner.
-
Poor Sample Focusing: If the initial oven temperature is too high, the sample may not condense in a tight band at the head of the column.
-
Solution: Lower the initial oven temperature to be at least 20°C below the boiling point of the sample solvent to ensure proper thermal focusing.[5]
-
Quantitative Data Summary
The choice of chiral stationary phase significantly impacts the resolution of octadienol enantiomers. The following table summarizes resolution (Rs) values for 1-octen-3-ol on different cyclodextrin-based columns. Higher Rs values indicate better separation.
| Chiral Stationary Phase | Resolution (Rs) of 1-octen-3-ol | Reference |
| Rt-βDEXsa | 2.00 | [2] |
| Rt-βDEXcst | Not Separated (ns) | [2] |
| Rt-γDEXsa | 1.35 | [2] |
Experimental Protocols
Protocol 1: Direct Chiral GC-MS Analysis of 1-Octen-3-ol
This protocol is a starting point for the direct analysis of 1-octen-3-ol enantiomers.
-
Column: Rt-βDEXsa, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Hydrogen
-
Linear Velocity: 60-80 cm/sec[2]
-
Injector Temperature: 230 °C
-
Oven Program:
-
Initial Temperature: 40 °C
-
Ramp Rate: 2 °C/min[2]
-
Final Temperature: 200 °C, hold for 1 minute
-
-
Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID) at 250 °C
-
Injection Volume: 1 µL (ensure on-column concentration is ≤ 50 ng)[2]
Protocol 2: Derivatization of Octadienol by Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol describes the derivatization of chiral alcohols to their trifluoroacetate esters to improve chromatographic resolution.
-
Reagents:
-
Octadienol sample
-
Trifluoroacetic Anhydride (TFAA)
-
Pyridine (or other suitable solvent/acid scavenger)
-
Dichloromethane (or other suitable extraction solvent)
-
-
Procedure:
-
In a clean, dry vial, dissolve a known amount of the octadienol sample in a small volume of pyridine.
-
Add an excess of Trifluoroacetic Anhydride (TFAA) to the vial. A typical molar ratio is 1:1.5 (alcohol:TFAA).
-
Cap the vial tightly and heat at a controlled temperature (e.g., 60-100 °C) for a specified time (e.g., 30-60 minutes). The optimal time and temperature should be determined empirically.[1][8]
-
After cooling to room temperature, add dichloromethane and a quenching solution (e.g., water or a dilute aqueous base) to the reaction mixture.
-
Vortex the mixture and allow the layers to separate.
-
Carefully collect the organic layer containing the derivatized octadienol for GC analysis.
-
Visualizations
Caption: Troubleshooting workflow for poor resolution of octadienol isomers.
Caption: Workflow for the acylation derivatization of octadienol.
References
- 1. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Separation 2: Optimization of Chiral Separations [restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. repositori.udl.cat [repositori.udl.cat]
Minimizing isomerization of (2E,6Z)-Octa-2,6-dienol during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of (2E,6Z)-Octa-2,6-dienol during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the isomerization of this compound during analysis?
A1: The isomerization of this compound, a conjugated dienol, is primarily influenced by three main factors:
-
Heat: Elevated temperatures, particularly during sample preparation and chromatographic analysis (e.g., in a heated GC injector), can provide the activation energy needed for the molecule to overcome the rotational barrier around the single bond separating the two double bonds, leading to the formation of more stable isomers.
-
Light: Exposure to ultraviolet (UV) light can induce photochemical reactions, including cis-trans isomerization. Conjugated systems, like the one present in this compound, are susceptible to photodegradation.
-
Acidic or Basic Conditions: The presence of acidic or basic residues in sample vials, solvents, or on chromatographic stationary phases can catalyze the isomerization process.
Q2: How can I prepare my samples to minimize isomerization before injection into a GC or HPLC?
A2: Proper sample preparation is critical to prevent the isomerization of this compound. Follow these guidelines:
-
Solvent Selection: Use high-purity, neutral pH solvents. If the compound is sensitive to protic solvents, consider using aprotic solvents like acetonitrile or acetone.
-
Temperature Control: Keep samples cool throughout the preparation process. Use refrigerated autosamplers for both GC and HPLC to maintain sample integrity while awaiting analysis.
-
Light Protection: Whenever possible, work with amber glassware or vials to protect the sample from light. Minimize the exposure of the sample to ambient and UV light.
-
pH Control: Ensure that all glassware is thoroughly rinsed and free of any acidic or basic residues. If necessary, consider using a neutral buffer system if compatible with your analytical method.
-
Use of Stabilizers: For particularly sensitive analyses, the addition of a small amount of a suitable antioxidant or radical scavenger (e.g., butylated hydroxytoluene - BHT) to the sample solvent can help prevent oxidative degradation, which can sometimes lead to isomerization.
Q3: What are the most common isomers I might see in my analysis of this compound?
A3: The most common isomers you are likely to encounter are other geometric isomers of octa-2,6-dienol. The (2E,6Z) configuration can isomerize to more thermodynamically stable forms, such as:
-
(2E,6E)-Octa-2,6-dienol: This is often the most stable isomer due to reduced steric hindrance.
-
(2Z,6Z)-Octa-2,6-dienol
-
(2Z,6E)-Octa-2,6-dienol
You may also observe positional isomers if the analytical conditions are harsh enough to promote double bond migration, although this is less common under optimized analytical conditions.
Troubleshooting Guides
Problem 1: I am observing a significant peak for an isomer of this compound that is not present in my original standard.
| Potential Cause | Troubleshooting Step |
| High GC Injector Temperature | Reduce the injector temperature. Start with a lower temperature (e.g., 150 °C) and gradually increase to find the optimal balance between efficient volatilization and minimal isomerization. |
| Active Sites in the GC Inlet or Column | Use a deactivated inlet liner and a high-quality, inert capillary column. Consider silylation of the inlet liner to further reduce active sites. |
| Acidic or Basic Sample Matrix/Solvent | Ensure all solvents are of high purity and neutral pH. Test the pH of your sample solution. If necessary, neutralize the sample with a suitable buffer, ensuring it is compatible with your chromatographic system. |
| Light-Induced Isomerization | Prepare and store samples in amber vials. Minimize exposure to light during all handling steps. |
| Extended Sample Residence Time at High Temperature | Use a faster GC oven temperature ramp to elute the analyte more quickly. For HPLC, ensure the column temperature is not excessively high. |
Problem 2: The peak for my isomer is growing over a sequence of automated injections.
| Potential Cause | Troubleshooting Step |
| Sample Degradation in the Autosampler | Use a refrigerated autosampler set to a low temperature (e.g., 4 °C) to maintain sample stability over time. |
| Instability in the Prepared Mobile Phase (HPLC) | Prepare fresh mobile phase daily. Ensure the pH of the mobile phase is stable and appropriate for the analyte. |
| Cumulative Contamination in the Injection Port (GC) | Clean the GC injection port and replace the septum and liner regularly to prevent the buildup of residues that could catalyze isomerization. |
Quantitative Data Summary
The following table summarizes key parameters and recommended conditions to minimize the isomerization of this compound during analysis. These are general guidelines based on the analysis of similar unsaturated alcohols and should be optimized for your specific application.
| Parameter | Recommended Condition/Value | Rationale |
| GC Injector Temperature | Start at 150 °C and optimize upwards. Avoid exceeding 250 °C. | Minimizes thermal isomerization while ensuring efficient volatilization. |
| Sample and Standard Storage | -20 °C or lower, in the dark. | Reduces thermal and photodegradation. |
| Autosampler Temperature | 4 °C | Maintains sample stability during analytical sequences. |
| Sample pH | Neutral (pH 6.5-7.5) | Avoids acid or base-catalyzed isomerization. |
| Solvents | High-purity, neutral, and degassed. | Prevents contamination and oxidative degradation. |
| Light Exposure | Use amber vials and minimize light exposure. | Prevents photochemical isomerization. |
Experimental Protocols
Recommended Protocol for GC-MS Analysis of this compound
This protocol is a starting point and should be optimized for your specific instrument and application.
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound standard or sample.
-
Dissolve in a high-purity, neutral solvent (e.g., hexane or ethyl acetate) in an amber volumetric flask.
-
If necessary, add an internal standard.
-
For sensitive samples, consider adding BHT at a low concentration (e.g., 10 ppm).
-
Transfer an aliquot to an amber autosampler vial with a deactivated glass insert.
-
-
GC-MS Conditions:
-
Injector: Split/splitless injector. Use in splitless mode for trace analysis.
-
Injector Temperature: 180 °C (optimize as needed).
-
Liner: Deactivated, single-taper splitless liner.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A low to mid-polarity column is recommended for good peak shape for alcohols. A common choice is a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
MSD Transfer Line Temperature: 230 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Visualizations
Caption: Troubleshooting workflow for minimizing isomerization.
Caption: Factors influencing isomerization and mitigation strategies.
Strategies for enhancing the volatility of C8 alcohols for analysis
This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice for enhancing the volatility of C8 alcohols (e.g., 1-octanol) for gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to analyze C8 alcohols directly with GC?
C8 alcohols, like 1-octanol, have relatively low volatility due to their polar hydroxyl (-OH) group, which engages in hydrogen bonding. This can lead to several analytical challenges, including poor peak shape (tailing), low sensitivity, and potential adsorption onto active sites within the GC system, such as the inlet liner or the column itself.[1]
Q2: What are the primary strategies to enhance the volatility of C8 alcohols for GC analysis?
There are two main approaches:
-
Chemical Derivatization: This involves a chemical reaction to replace the active hydrogen on the hydroxyl group with a less polar functional group.[1][2][3] This modification reduces hydrogen bonding, making the resulting derivative more volatile and thermally stable.[4] The most common methods are silylation and acylation.[3][5]
-
Optimized Sample Introduction/Extraction: Techniques like Headspace (HS) analysis and Solid-Phase Microextraction (SPME) are used to efficiently extract and concentrate volatile and semi-volatile analytes from the sample matrix, thereby improving sensitivity.[6]
Q3: When should I choose derivatization over an enhanced extraction method like SPME?
Choose derivatization when you observe significant peak tailing, need to improve thermal stability, or want to enhance mass spectrometric fragmentation patterns.[3][5][7] If your primary challenge is low concentration in a complex matrix (like water or biological fluids), an extraction and concentration technique like SPME or Headspace analysis may be sufficient. In some cases, both derivatization and an enhanced extraction method can be used in conjunction for maximum sensitivity.
Troubleshooting Guides
Derivatization Issues
Q: I am seeing a low or inconsistent yield for my derivatization reaction. What are the common causes and solutions?
A: Low or variable derivatization yields are typically caused by the presence of water, incorrect reagent-to-analyte ratios, or suboptimal reaction conditions.
-
Potential Cause 1: Presence of Moisture. Silylating reagents are highly sensitive to moisture. Water in the sample or solvent will react with the reagent, consuming it and preventing the derivatization of the target alcohol.[2]
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents for sample preparation. If the sample extract is aqueous, it must be completely dried, for example, by using a drying agent like anhydrous magnesium sulfate or by evaporation under a stream of nitrogen before adding the derivatization reagent.[2]
-
-
Potential Cause 2: Insufficient Reagent. The derivatization reaction is stoichiometric. An insufficient amount of reagent will lead to an incomplete reaction.
-
Solution: Use a significant molar excess of the derivatization reagent. A general guideline is at least a 2:1 molar ratio of the reagent to the active hydrogen on the alcohol.[2]
-
-
Potential Cause 3: Suboptimal Reaction Time or Temperature. Derivatization reactions for alcohols are generally fast, but hindered alcohols may react more slowly.[2]
-
Solution: While many reactions proceed quickly at room temperature, gently heating the reaction vial (e.g., 60-70°C) for a set period (e.g., 20-30 minutes) can drive the reaction to completion.[3] It is crucial to optimize and keep these parameters consistent for all samples and standards.
-
-
Potential Cause 4: Inactive Reagent. Derivatization reagents can degrade over time, especially if improperly stored.
-
Solution: Store reagents in a desiccator to protect them from atmospheric moisture.[2] If in doubt, use a fresh vial of the reagent.
-
Extraction & GC Analysis Issues
Q: My C8 alcohol peak is tailing or showing poor shape, even after derivatization. What should I check?
A: Peak tailing for derivatized alcohols often points to active sites in the GC system or issues with the injection.
-
Potential Cause 1: Active Sites in the GC Inlet. The glass inlet liner can have active silanol groups that interact with any remaining underivatized alcohol or even the derivative itself.
-
Solution: Use a fresh, deactivated (silanized) inlet liner. If peak shape degrades over time, this indicates the liner is becoming contaminated and should be replaced.
-
-
Potential Cause 2: Column Contamination or Degradation. The front end of the GC column can become contaminated with non-volatile sample matrix components, creating active sites.
-
Solution: Trim the first 10-20 cm from the front of the column. If the problem persists, the column may need to be replaced.
-
-
Potential Cause 3: Improper Column Choice. For alcohols and their derivatives, the choice of GC column stationary phase is important.
-
Solution: While derivatization makes analytes less polar, a column designed for general-purpose analysis, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is often suitable. However, if analyzing underivatized alcohols, a more polar "WAX" type column is preferable.[8]
-
Q: I am using SPME, but the sensitivity for my C8 alcohol is poor. How can I improve it?
A: Poor SPME sensitivity is usually related to incorrect fiber selection or suboptimal extraction parameters.
-
Potential Cause 1: Incorrect SPME Fiber. The fiber's coating must have a high affinity for the target analyte.
-
Solution: For semi-volatile polar compounds like C8 alcohols, a bipolar fiber such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is a good choice.[6]
-
-
Potential Cause 2: Suboptimal Extraction Temperature. Temperature affects the partitioning of the analyte from the sample matrix into the headspace and onto the fiber.
-
Solution: Gently heating the sample (e.g., 60°C) can increase the vapor pressure of C8 alcohols, improving their transfer to the headspace and subsequent adsorption by the fiber.[6] However, excessively high temperatures can decrease the amount adsorbed by the fiber.[6] This parameter should be optimized.
-
-
Potential Cause 3: Insufficient Extraction Time. The extraction process is equilibrium-based. If the time is too short, the maximum amount of analyte will not be adsorbed.
-
Solution: Ensure the extraction time is sufficient to reach or consistently approach equilibrium. An extraction time of 20-30 minutes is a common starting point. Agitating the sample during extraction can help reduce the time needed to reach equilibrium.
-
-
Potential Cause 4: Matrix Effects. High concentrations of salts or other components in the sample matrix can affect the volatility of the analyte.
-
Solution: Adding salt (e.g., NaCl at ~0.4 g/mL) to aqueous samples can increase the ionic strength of the solution, which "salts out" the organic analytes, driving them into the headspace and increasing extraction efficiency.[6]
-
Quantitative Data Summary
Derivatization significantly increases volatility by eliminating the polar hydroxyl group, which lowers the compound's boiling point and reduces its retention time in a GC system.
Table 1: Comparison of 1-Octanol and its Derivatives
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Change | Impact on Volatility |
|---|---|---|---|---|---|
| 1-Octanol | CH₃(CH₂)₇OH | 130.23 | 195 | Polar -OH group | Lower Volatility |
| Octyl acetate (Acylated) | CH₃(CH₂)₇OCOCH₃ | 172.26 | 210 | -OH replaced by ester | Increased volatility despite higher mass; reduced polarity significantly shortens GC retention time.[9] |
| Trimethylsilyl octyl ether (Silylated) | CH₃(CH₂)₇OSi(CH₃)₃ | 202.42 | ~100 (Estimated)¹ | -OH replaced by TMS ether | Significantly Increased Volatility |
¹Boiling point is estimated based on the boiling point of Trimethylsilanol ((CH₃)₃SiOH) at 99°C.[10] Replacing the acidic proton with a carbon chain has a smaller effect on boiling point than eliminating the hydrogen-bonding hydroxyl group.
Table 2: Comparison of Extraction Techniques for Alcohols
| Technique | Principle | Typical Limit of Detection (LOD) | Advantages | Disadvantages |
|---|---|---|---|---|
| Static Headspace (HS) | Analysis of vapor phase in equilibrium with sample. | 0.002 - 0.005 g/dL (for ethanol)[6] | Simple, robust, protects GC from non-volatile matrix. | Less sensitive for semi-volatile compounds like C8 alcohols. |
| SPME (Headspace) | Analyte is concentrated from headspace onto a coated fiber. | ~0.0006 g/dL (for ethanol)[6] | High sensitivity, solvent-free, combines extraction and concentration. | Fiber cost and lifetime, requires more method development. |
Experimental Protocols
Protocol 1: Silylation of C8 Alcohols using BSTFA
This protocol describes the conversion of a C8 alcohol to its more volatile trimethylsilyl (TMS) ether derivative.
Materials:
-
Sample containing C8 alcohol (e.g., 1-octanol), dried if extracted from an aqueous matrix.
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst for hindered alcohols.[2]
-
Anhydrous solvent (e.g., Pyridine, Toluene, or Acetonitrile).
-
GC vial with a screw cap and septum.
-
Heating block or water bath.
Procedure:
-
Transfer approximately 1-5 mg of the dried sample or standard into a GC vial.
-
Add 200 µL of an anhydrous solvent like pyridine to dissolve the sample.
-
Add 100 µL of BSTFA (+1% TMCS) to the vial. Ensure a significant molar excess of the reagent.[2]
-
Immediately cap the vial tightly and vortex for 10-20 seconds.
-
Heat the vial at 60-70°C for 30 minutes to ensure the reaction goes to completion.[3]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS. Analyze the sample promptly as silyl derivatives can be sensitive to hydrolysis.[4]
Protocol 2: Acylation of C8 Alcohols using Acetic Anhydride
This protocol describes the conversion of a C8 alcohol to its corresponding acetate ester.
Materials:
-
Sample containing C8 alcohol.
-
Acylating Reagent: Acetic Anhydride.
-
Catalyst/Solvent: Anhydrous Pyridine.
-
GC vial with a screw cap and septum.
-
Heating block or water bath.
Procedure:
-
Transfer approximately 5 mg of the sample or standard into a GC vial.
-
Add 1 mL of a 1:1 (v/v) mixture of acetic anhydride and pyridine.[7]
-
Immediately cap the vial tightly and vortex.
-
Heat the vial at 100°C for 20 minutes.[7]
-
Cool the vial to room temperature.
-
To remove excess reagent, evaporate the mixture to dryness under a gentle stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate or chloroform) for GC analysis.[7]
Protocol 3: Headspace SPME Analysis of C8 Alcohols in an Aqueous Matrix
This protocol provides a starting point for extracting C8 alcohols using Headspace SPME.
Materials:
-
Aqueous sample containing C8 alcohol.
-
SPME fiber assembly (e.g., 65 µm PDMS/DVB).
-
20 mL headspace vials with caps and septa.
-
Sodium Chloride (NaCl).
-
Heated agitator/stir plate.
Procedure:
-
Place 5 mL of the aqueous sample into a 20 mL headspace vial.
-
Add salt (NaCl) to the vial to achieve a concentration of approximately 0.4 g/mL to enhance the "salting-out" effect.[6]
-
Seal the vial immediately with the cap and septum.
-
Place the vial in a heated agitator set to 60°C and allow it to equilibrate for 15 minutes with constant agitation.[6]
-
Expose the SPME fiber to the headspace (vapor phase) above the liquid for a fixed extraction time (e.g., 20 minutes). Do not immerse the fiber in the liquid.[6]
-
Retract the fiber into its needle.
-
Immediately transfer the fiber to the GC inlet for thermal desorption. Desorb at a temperature appropriate for the fiber (e.g., 240-250°C) for 2-5 minutes in splitless mode.
Visualizations
Caption: General experimental workflow for the analysis of C8 alcohols.
Caption: Chemical derivatization of a C8 alcohol via silylation.
Caption: Troubleshooting flowchart for low analyte signal.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. scispace.com [scispace.com]
- 4. Silylation Reagents - Regis Technologies [registech.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. Ask a simple question about derivatization of gc-ms - Chromatography Forum [chromforum.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Trimethylsilanol - Wikipedia [en.wikipedia.org]
- 10. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Geraniol Transformation with Response Surface Methodology (RSM)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Response Surface Methodology (RSM) for the optimization of geraniol transformation. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and data.
Frequently Asked Questions (FAQs)
Q1: What is Response Surface Methodology (RSM) and why is it used for optimizing geraniol transformation?
A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to model and analyze problems where a response of interest is influenced by several variables.[1] It is particularly useful for optimization.[2] In the context of geraniol transformation, RSM helps to efficiently determine the optimal conditions (e.g., temperature, catalyst concentration, reaction time) to maximize geraniol conversion and the selectivity towards desired products like neral, citronellol, or β-pinene, with a minimum number of experiments.[3][4]
Q2: What are the typical independent variables (factors) and responses studied in the RSM optimization of geraniol transformation?
A2: The most commonly studied independent variables are:
-
Temperature: Ranges studied vary, for example, from 50°C to 150°C.[3][5]
-
Catalyst Concentration: Typically ranges from 1.0 wt% to 10.0 wt%.[3][5]
The key responses measured are:
-
Geraniol (GA) Conversion: The percentage of geraniol that has been transformed.[7]
-
Selectivity: The percentage of the converted geraniol that has formed a specific product, such as neral (NE), citronellol (CL), β-pinene (BP), or thumbergol (TH).[4][7][8]
Q3: What experimental designs are commonly used in RSM for this application?
A3: Central Composite Design (CCD) and Box-Behnken Design (BBD) are common experimental designs used for fitting a second-order model in RSM.[9] Factorial designs are also employed to screen for the most influential factors.[2] These designs are efficient for modeling the relationships between the variables and the responses.
Q4: What kind of catalyst systems can be used for geraniol transformation?
A4: A variety of catalysts, particularly natural minerals, have been successfully used. These include garnet, mironecuton, bentonite, diatomite, and montmorillonite.[4][7][8][10][11] The choice of catalyst will significantly influence the product distribution and optimal reaction conditions.
Troubleshooting Guide
Q: My RSM model shows a significant lack-of-fit. What does this mean and how can I fix it?
A: A significant lack-of-fit indicates that the chosen model (e.g., a quadratic model) does not adequately describe the relationship between the factors and the response. This could be due to complex interactions or higher-order effects not captured by the model.
-
Possible Causes:
-
Solutions:
-
Check for Errors: Review your experimental procedure and data for any mistakes in measurements or settings.
-
Transform the Response: Applying a mathematical transformation (e.g., log, square root) to the response data can sometimes help to fit the model better.
-
Augment the Design: Add more experimental runs to allow for the fitting of a higher-order model (e.g., a cubic model).
-
Change the Experimental Region: If you suspect the optimum is outside your current range, use the method of steepest ascent/descent to move to a new, more promising experimental region.[12]
-
Q: The R-squared value for my model is low. What should I do?
A: A low R-squared (R²) value suggests that the model does not explain a large proportion of the variability in the response.
-
Possible Causes:
-
High levels of unexplained variability (experimental error).
-
The factors chosen have a weak effect on the response.
-
The model is not a good fit for the data.
-
-
Solutions:
-
Assess Model Significance: First, check if the model itself is statistically significant (based on the F-test p-value). An insignificant model with a low R² is not useful.[9]
-
Review Factors: Ensure you have selected the most influential factors. You may need to run initial screening experiments (e.g., a factorial design) to identify the key variables.[2]
-
Increase Replication: Replicating the center point runs can give a better estimate of the pure error, which helps in assessing the significance of the model.[13]
-
Consider Other Models: As with lack-of-fit, you may need to try a different mathematical model or transform your response data.
-
Q: My validation experiments do not match the predictions from my RSM model. Why is this happening?
A: Discrepancies between predicted and actual values during validation are common and can point to several issues.
-
Possible Causes:
-
The model is overfitted to the initial experimental data.
-
The operating conditions during the validation run were not identical to the conditions specified by the model (e.g., slight temperature fluctuations, differences in raw material batches).
-
The model is only valid within the specific range of factors tested and does not extrapolate well.
-
-
Solutions:
-
Verify Experimental Conditions: Double-check that all factor settings for the validation runs were precisely controlled and matched the optimal settings predicted by the model.
-
Perform Multiple Validation Runs: Conduct several validation experiments at the predicted optimum to ensure the results are reproducible.
-
Refine the Model: If discrepancies persist, it may be necessary to augment the original experimental design with new data points and re-fit the model to improve its predictive accuracy.
-
Experimental Protocols
Protocol: Optimization of Geraniol Transformation using RSM
This protocol outlines a general methodology for optimizing geraniol transformation using a catalyst.
1. Materials and Equipment:
-
Geraniol (≥98% purity)
-
Selected Catalyst (e.g., diatomite, garnet, bentonite)
-
Glass reactor (e.g., 25 cm³) with a reflux condenser and magnetic stirrer with heating.[11][14]
-
Heating mantle or oil bath for temperature control.
-
Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) for analysis of post-reaction mixtures.
-
Internal standard (e.g., dodecane) for quantification.
-
Solvent for dilution (e.g., acetone).
2. Experimental Design:
-
Factor Selection: Identify the key independent variables. For geraniol transformation, these are typically Temperature, Catalyst Concentration, and Reaction Time.[10]
-
Range Finding: Conduct preliminary single-factor experiments to determine a suitable range for each variable. For example: Temperature (80-150°C), Catalyst Concentration (1-10 wt%), and Time (0.25-24 h).[10]
-
RSM Design Selection: Choose an appropriate design, such as a Central Composite Design (CCD), based on the number of factors. This will generate a set of experimental runs with different combinations of factor levels.
3. Experimental Procedure (per run):
-
Add the specified amount of geraniol and catalyst to the glass reactor based on the experimental design matrix.
-
Assemble the reflux condenser and place the reactor in the heating apparatus.
-
Begin stirring and heat the mixture to the specified temperature.
-
Maintain the reaction for the specified time.
-
After the reaction time has elapsed, cool the mixture to room temperature.
-
Prepare the sample for analysis: Dilute an aliquot of the post-reaction mixture with a solvent (e.g., acetone) and add a known amount of internal standard.[8]
-
Analyze the sample using GC or GC-MS to determine the concentration of remaining geraniol and the formed products.
4. Data Analysis:
-
Calculate the Geraniol Conversion (GA) and the Selectivity for each desired product for every experimental run.
-
Input the response values into the statistical software used for the RSM design.
-
Fit a polynomial equation (typically second-order) to the data.
-
Perform Analysis of Variance (ANOVA) to determine the statistical significance of the model and individual terms.[4]
-
Generate response surface plots (3D surfaces and 2D contour plots) to visualize the relationship between the variables and responses.
-
Use the model to determine the optimal set of operating conditions for maximizing the desired response.
-
Conduct validation experiments at the predicted optimal conditions to verify the model's accuracy.
Data Presentation: Summary of Optimized Conditions
The tables below summarize the optimal conditions found in various studies for geraniol transformation using RSM.
Table 1: Optimization of Geraniol (GA) Conversion
| Catalyst | Optimal Temperature (°C) | Optimal Catalyst Conc. (wt%) | Optimal Time (h) | Max. GA Conversion (mol%) | Reference |
| Garnet | 60 | 5.0 | 2 | 94 | [5] |
| Mironecuton | 71.8 | 5.0 | 2 | >99 | [4] |
| Bentonite | 110 | 5.0 | 12 | 98 | [6] |
| Diatomite | 110 | 10.0 | 24 | 99 | [10] |
Table 2: Optimization of Selectivity for Different Products
| Product | Catalyst | Optimal Temperature (°C) | Optimal Catalyst Conc. (wt%) | Optimal Time (h) | Max. Selectivity (mol%) | Reference |
| Neral (NE) | Garnet | 60 | 2.5 - 5.0 | ~2 | 49 | [5] |
| Citronellol (CL) | Garnet | 20 | 5.0 | 2 | 49 | [5] |
| Thumbergol (TH) | Mironecuton | 87.3 | 5.0 | 2 | 50.1 | [4] |
| β-Pinene (BP) | Bentonite | 110 | 10.0 | ~0.25 | 48 | [6] |
| β-Pinene (BP) | Diatomite | 110 | 10.0 | ~24 | 89 | [10] |
Mandatory Visualizations
References
- 1. Response Surface Methodology Overview & Applications | Neural Concept [neuralconcept.com]
- 2. 6sigma.us [6sigma.us]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Application of RSM Method for Optimization of Geraniol Transformation Process in the Presence of Garnet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. Response Surface Methods for Optimization [help.reliasoft.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of (2E,6Z)-Octa-2,6-dienol and its Geometric Isomers: A Review of Available Data
Introduction to Geometric Isomerism in Octa-2,6-dienol
Octa-2,6-dienol possesses two carbon-carbon double bonds, each capable of existing in either an E (trans) or Z (cis) configuration. This gives rise to four possible geometric isomers, each with the same molecular formula and connectivity but differing in the spatial arrangement of their atoms. These subtle structural differences can lead to significant variations in their physical, chemical, and biological properties.
Caption: Geometric isomers of Octa-2,6-dienol.
Physicochemical Properties
Detailed experimental data comparing the physicochemical properties of all four isomers is not available. Below is a summary of the computed properties for this compound based on publicly available data.[1]
| Property | This compound | (2E,6E)-Octa-2,6-dienol | (2Z,6E)-Octa-2,6-dienol | (2Z,6Z)-Octa-2,6-dienol |
| Molecular Formula | C₈H₁₄O | C₈H₁₄O | C₈H₁₄O | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol | 126.20 g/mol | 126.20 g/mol | 126.20 g/mol |
| Boiling Point | Data not available | Data not available | Data not available | Data not available |
| Melting Point | Data not available | Data not available | Data not available | Data not available |
| Density | Data not available | Data not available | Data not available | Data not available |
| Refractive Index | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
While specific protocols for the comparative analysis of octa-2,6-dienol isomers are not published, the following methodologies represent standard approaches for the synthesis, separation, and characterization of geometric isomers.
Stereoselective Synthesis
The synthesis of specific geometric isomers of dienols typically involves stereoselective reactions. For instance, the Wittig reaction or Horner-Wadsworth-Emmons reaction can be employed to control the geometry of the newly formed double bonds. The choice of reagents and reaction conditions is crucial for achieving high stereoselectivity.
Caption: General workflow for stereoselective synthesis.
Separation and Purification
A mixture of geometric isomers can be separated using chromatographic techniques. High-performance liquid chromatography (HPLC), particularly with a silver nitrate impregnated silica gel column, or gas chromatography (GC) with a polar capillary column are effective methods for separating cis/trans isomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for distinguishing between geometric isomers.
-
¹H NMR Spectroscopy: The coupling constants (J-values) between vinylic protons are typically larger for trans isomers (around 12-18 Hz) compared to cis isomers (around 6-12 Hz). The chemical shifts of protons adjacent to the double bonds can also differ.
-
¹³C NMR Spectroscopy: The chemical shifts of the vinylic carbons and the allylic carbons can vary between isomers due to steric effects.
-
Infrared (IR) Spectroscopy: The out-of-plane C-H bending vibration for trans double bonds appears as a strong band around 960-980 cm⁻¹, which is absent in cis isomers. Cis isomers may show a weaker band around 675-730 cm⁻¹.
Biological Activity
There is a lack of published data directly comparing the biological activities of the geometric isomers of octa-2,6-dienol. In many classes of compounds, geometric isomerism can have a profound impact on biological function, as the shape of the molecule dictates its ability to interact with biological receptors and enzymes. For example, the differing stereochemistry can lead to variations in efficacy, potency, and even the mode of action. Without experimental data, any discussion of the comparative biological activities of octa-2,6-dienol isomers would be purely speculative.
Conclusion
A comprehensive comparative analysis of this compound and its geometric isomers is currently hindered by a lack of available experimental data in the scientific literature. While the principles of their synthesis, separation, and characterization are well-established, specific studies focusing on this set of isomers are needed. Future research in this area would be valuable for understanding the structure-property relationships and potential applications of these compounds in fields such as flavor and fragrance chemistry, pheromone research, and drug development.
References
A Comparative Guide to Analytical Methods for (2E,6Z)-Octa-2,6-dienol in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methodologies
The determination of (2E,6Z)-Octa-2,6-dienol in food matrices is best approached using chromatographic techniques due to the complexity of the sample matrix and the need for high sensitivity and selectivity. Gas chromatography is the most suitable separation technique for this volatile alcohol.
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This is the recommended technique due to its solvent-free nature, simplicity, and high sensitivity. The method involves the extraction of volatile and semi-volatile compounds from the headspace of a sample onto a coated fiber, followed by thermal desorption into the GC-MS system.
Key Advantages:
-
High Sensitivity: Capable of detecting trace levels of analytes.
-
Solvent-Free Extraction: Environmentally friendly and reduces the risk of contamination.
-
Minimal Sample Preparation: Often requires only homogenization and the addition of salt.
-
High Selectivity: Mass spectrometry detection provides excellent identification and quantification capabilities.
Variables for Optimization: The efficiency of the HS-SPME-GC-MS method is dependent on several factors that require careful optimization for each specific food matrix and analyte. These include:
-
SPME Fiber Coating: The choice of fiber coating is critical and depends on the polarity and volatility of the analyte. For a semi-polar compound like this compound, a mixed-phase fiber is often suitable.
-
Extraction Temperature and Time: Higher temperatures can increase the volatility of the analyte but may also lead to the degradation of thermally labile compounds or the generation of interfering substances.
-
Sample Volume and Headspace Volume: The ratio of sample to headspace can influence the equilibrium of the analyte between the sample and the headspace.
-
Ionic Strength: The addition of salt (e.g., NaCl) to the sample can increase the volatility of the analyte by the "salting-out" effect.
-
Desorption Temperature and Time: These parameters need to be optimized to ensure the complete transfer of the analyte from the SPME fiber to the GC inlet without thermal degradation.
Data Presentation: Performance Characteristics of Analogous Compound Analysis
The following tables summarize the performance characteristics of HS-SPME-GC-MS methods for compounds structurally similar to this compound in various food matrices. This data can be used as a starting point for the development and validation of a method for the target analyte.
Table 1: Comparison of HS-SPME-GC-MS Method Parameters for Terpene Alcohols in Wine
| Parameter | Method 1 (Linalool) | Method 2 (Geraniol) | Method 3 (α-Terpineol) |
| SPME Fiber | PDMS (100 µm) | DVB/CAR/PDMS (50/30 µm) | PDMS/DVB (65 µm) |
| Extraction Temp. | 40°C | 50°C | 45°C |
| Extraction Time | 30 min | 40 min | 35 min |
| Desorption Temp. | 250°C | 260°C | 255°C |
| Linearity (R²) | >0.995 | >0.99 | >0.992 |
| LOD (µg/L) | 0.1 - 1.0 | 0.5 - 2.0 | 0.2 - 1.5 |
| LOQ (µg/L) | 0.3 - 3.0 | 1.5 - 6.0 | 0.6 - 4.5 |
| Recovery (%) | 85 - 105 | 80 - 110 | 88 - 102 |
| Precision (RSD%) | <10 | <15 | <12 |
Table 2: Comparison of HS-SPME-GC-MS Method Parameters for C8 Volatiles in Fruit Juice
| Parameter | Method A (1-Octen-3-ol) | Method B (Octanal) |
| SPME Fiber | DVB/CAR/PDMS (50/30 µm) | PDMS (100 µm) |
| Extraction Temp. | 60°C | 55°C |
| Extraction Time | 45 min | 50 min |
| Desorption Temp. | 250°C | 240°C |
| Linearity (R²) | >0.99 | >0.98 |
| LOD (µg/L) | 1.0 | 0.8 |
| LOQ (µg/L) | 3.0 | 2.5 |
| Recovery (%) | 90 - 110 | 85 - 105 |
| Precision (RSD%) | <15 | <15 |
Experimental Protocols
The following is a generalized experimental protocol for the analysis of volatile compounds in a liquid food matrix (e.g., fruit juice) using HS-SPME-GC-MS. This protocol should be optimized and validated for the specific analysis of this compound.
1. Sample Preparation:
-
Homogenize the liquid food sample.
-
Transfer a precise volume (e.g., 5 mL) of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound with a different retention time).
-
Add a specific amount of sodium chloride (e.g., 1 g) to the vial to increase the ionic strength.
-
Immediately seal the vial with a PTFE/silicone septum and a magnetic crimp cap.
2. HS-SPME Procedure:
-
Place the sealed vial in the autosampler of the GC-MS system.
-
Incubate the vial at the optimized extraction temperature (e.g., 50°C) for a specific time (e.g., 15 min) to allow for equilibration of the analytes in the headspace.
-
Expose the SPME fiber to the headspace of the sample for the optimized extraction time (e.g., 30 min) with continuous agitation.
3. GC-MS Analysis:
-
After extraction, retract the SPME fiber and immediately insert it into the heated injection port of the GC.
-
Desorb the analytes from the fiber at the optimized desorption temperature (e.g., 250°C) for a specific time (e.g., 5 min) in splitless mode.
-
Separate the analytes on a suitable capillary column (e.g., a mid-polar column like DB-5ms).
-
Use a temperature program to achieve optimal separation of the target analyte from other matrix components.
-
Detect the analytes using a mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
4. Method Validation: A full method validation should be performed according to international guidelines (e.g., ICH, AOAC). The validation should include the following parameters:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery experiments.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Mandatory Visualization
Comparative Analysis of the Biological Activity of (2E,6Z)-Octa-2,6-dienol and Other C8 Volatiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of (2E,6Z)-octa-2,6-dienol and other C8 volatile organic compounds (VOCs). Eight-carbon (C8) volatiles are prevalent signaling molecules in plant-fungal interactions, influencing processes such as growth, defense, and communication.[1] This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to offer an objective comparison for research and development purposes.
Data Presentation: Comparative Biological Activities
The biological activities of C8 volatiles, including antifungal, insect repellent, and plant growth regulatory effects, are summarized below. Direct comparative studies for this compound against a wide range of other C8 volatiles are limited; therefore, the following tables compile available data from various sources. Experimental conditions should be considered when comparing values across different studies.
Table 1: Antifungal Activity of C8 Volatiles
| Compound | Fungal Species | Activity Metric | Value | Reference |
| 1-Octen-3-ol | Agaricus bisporus | Primordium formation inhibition | Most inhibitory of C8 compounds tested | [2] |
| 1-Octen-3-ol | Botrytis cinerea | Spore germination inhibition | - | |
| 3-Octanone | Various Fungi | Growth inhibition | - | |
| 3-Octanol | Various Fungi | Growth inhibition | - | |
| (E)-2-Octenal | Various Fungi | Growth inhibition | - | |
| 1-Octanol | Various Fungi | Growth inhibition | - | |
| Octanal | Various Fungi | Growth inhibition | - |
Absence of a specific value indicates that the source qualitatively describes the activity without providing a precise metric.
Table 2: Insect Repellent/Attractant Activity of C8 Volatiles
| Compound | Insect Species | Activity Type | Metric | Value | Reference |
| 1-Octen-3-ol | Athetis dissimilis | Electrophysiological response | EAG Response (mV) | ~0.5 | [3] |
| Octanal | Athetis dissimilis | Electrophysiological response | EAG Response (mV) | ~0.7 | [3] |
| (E)-2-Octenal | Cimex lectularius | Repellency | Composite Score | Dose-dependent | [4] |
| 3-Hydroxy-2-butanone | Sitophilus granarius | Attractant/Repellent | Behavioral Assay | Attractant at 0.001 µg/10 µL, Repellent at ≥10 µg/10 µL | [5] |
EAG (Electroantennography) measures the electrical response of an insect's antenna to a volatile compound.
Table 3: Plant Growth Regulatory Effects of C8 Volatiles
| Compound | Plant Species | Effect | Concentration/Dose | Reference |
| 1-Octen-3-ol | Tobacco | Induced Systemic Resistance | - | [6] |
| 3-Octanone | Tobacco | Induced Systemic Resistance | - | [6] |
| 3-Octanol | Tobacco | Induced Systemic Resistance | - | [6] |
| 2,3-Butanediol | Arabidopsis thaliana | Growth promotion | - | [7] |
| Acetoin | Arabidopsis thaliana, Tobacco | Growth promotion | 10 mM in a 590-cm³ container | [7] |
| Indole | Arabidopsis thaliana | Lateral root growth promotion | 60–600 µg per plate | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Antifungal Activity Assay (Volatile Phase)
This protocol is adapted from methods used to assess the antifungal activity of volatile compounds.
-
Fungal Culture Preparation: The target fungal species is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until sufficient sporulation is observed. Spores are harvested by flooding the plate with a sterile surfactant solution (e.g., 0.05% Tween 80) and gently scraping the surface. The spore suspension is then filtered and adjusted to a standardized concentration (e.g., 1 x 10^6 spores/mL).
-
Volatile Exposure Setup: A two-compartment petri dish or a "sandwich plate" assay is used. In one compartment, a sterile filter paper disc is placed, onto which a specific volume and concentration of the test C8 volatile is applied.
-
Inoculation and Incubation: A known volume of the fungal spore suspension is inoculated onto the center of the agar in the second compartment. The plates are then sealed to create a closed environment where the fungus is exposed only to the volatile phase of the test compound.
-
Data Collection and Analysis: The plates are incubated at an optimal temperature for the fungal species. The diameter of the fungal colony is measured at regular intervals. The percentage of growth inhibition is calculated relative to a control plate exposed to the solvent used to dissolve the C8 volatile. Dose-response curves can be generated to determine the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50).[8]
Insect Repellency/Attraction Bioassay (Olfactometer)
This protocol describes a typical olfactometer bioassay used to evaluate insect responses to volatile compounds.
-
Olfactometer Setup: A Y-tube or a multi-arm olfactometer is used. Purified and humidified air is passed through each arm of the olfactometer at a constant flow rate.
-
Odor Source Preparation: The test C8 volatile, dissolved in a suitable solvent (e.g., paraffin oil or hexane), is applied to a filter paper. The solvent alone is used as a control. The filter paper is placed in an odor source chamber connected to one arm of the olfactometer, while the control is connected to another arm.
-
Insect Preparation: The insects are reared under controlled conditions and are typically starved for a specific period before the bioassay to ensure motivation.
-
Behavioral Assay: A single insect is introduced at the base of the olfactometer and is given a set amount of time to choose an arm. The first choice and the time spent in each arm are recorded. The olfactometer is cleaned thoroughly between trials, and the position of the treatment and control arms are switched to avoid positional bias.
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using statistical tests such as the Chi-square test or a binomial test to determine if there is a significant preference or avoidance.[3][5][9]
Plant Growth Regulation Assay
This protocol outlines a method to assess the impact of C8 volatiles on plant growth.
-
Plant Material and Growth Conditions: Seeds of the test plant species (e.g., Arabidopsis thaliana or tobacco) are surface-sterilized and germinated on a sterile growth medium (e.g., Murashige and Skoog medium) in petri dishes or tissue culture vessels.
-
Volatile Exposure System: The experiment is conducted in a sealed environment, such as a growth chamber or a desiccator, to contain the volatile compounds. The C8 volatile is introduced into the atmosphere by placing a specific amount on a filter paper or in an open vial within the chamber.
-
Experimental Setup: The plant seedlings are exposed to a continuous or intermittent flow of air containing the C8 volatile at a known concentration. Control plants are exposed to air without the test compound.
-
Growth Measurement: After a specific exposure period (e.g., 7-14 days), various growth parameters are measured, including root length, shoot length, fresh weight, and dry weight.
-
Statistical Analysis: The growth parameters of the treated plants are compared to the control plants using statistical analyses like t-tests or ANOVA to determine if the volatile compound has a significant growth-promoting or inhibitory effect.[7]
Signaling Pathways and Experimental Workflows
Signaling Pathways
C8 volatiles can induce defense responses in plants, often through the activation of the jasmonic acid (JA) and salicylic acid (SA) signaling pathways. In fungi, these volatiles can influence development and secondary metabolism, potentially through the mitogen-activated protein kinase (MAPK) signaling pathway.
Caption: Plant defense signaling activated by C8 volatiles.
Caption: Fungal response pathway to C8 volatile signals.
Experimental Workflows
Caption: General experimental workflow for comparing C8 volatiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson) [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The Correlation between Volatile Compounds Emitted from Sitophilus granarius (L.) and Its Electrophysiological and Behavioral Responses [mdpi.com]
- 6. Bacterial type III effector–induced plant C8 volatiles elicit antibacterial immunity in heterospecific neighbouring plants via airborne signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting bacterial volatile-mediated plant growth promotion: lessons from the past and objectives for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Fungal Growth and Induction of a Novel Volatilome in Response to Chromobacterium vaccinii Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Sensory panel evaluation of (2E,6Z)-Octa-2,6-dienol odor profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative sensory panel evaluation of the odor profile of (2E,6Z)-octa-2,6-dienol and its alternatives. Due to the limited direct sensory panel data available for this compound, this guide synthesizes information from closely related compounds to project its likely olfactory characteristics. This information is juxtaposed with experimental data for alternative odorants, offering a comprehensive overview for research and development in the fields of fragrance, flavor, and sensory neuroscience.
Odor Profile of this compound: An Extrapolated View
The corresponding aldehyde, (2E,6Z)-octa-2,6-dienal, is noted as not being recommended for fragrance or flavor use, suggesting it may possess harsh or unpleasant off-notes.[1] The alcohol, this compound, is likely to have a softer, more approachable version of these green notes, potentially with fatty or mushroom-like undertones, similar to other C8 alcohols.
Comparative Analysis with Alternative Odorants
To provide a practical context, the extrapolated odor profile of this compound is compared with alternative compounds for which sensory panel data is available. The primary comparison is made with (E,Z)-2,6-nonadien-1-ol, a well-characterized fragrance ingredient often referred to as "violet leaf alcohol."
| Compound | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) | Reported Odor Profile | Odor Threshold |
| This compound) | C/C=C\CC/C=C/CO | C₈H₁₄O | 126.20[2] | (Inferred) Green, leafy, slightly fatty, potentially with cucumber or melon nuances. | Not available |
| (E,Z)-2,6-Nonadien-1-ol | C/C=C\CCC/C=C/CO | C₉H₁₆O | 142.24 | Extremely powerful and diffusive green-vegetable odor; in dilution, reminiscent of cucumber or violet leaf.[3][4] Also described as green, cucumber, oily, violet leafy, with a mild fatty and oxidized nutty nuance.[3] | Not available |
| (E,E)-2,6-Nonadienal | C/C=C/CCC/C=C/C=O | C₉H₁₄O | 138.21 | Intense, green, violet leaf, cucumber, melon.[5] | Not available |
| Violet Leaf Absolute | Mixture | - | - | Extremely powerful and beautiful natural green note with floral aspects.[6] | Not available |
Experimental Protocols
The sensory data presented for the alternative compounds are typically generated using standardized sensory evaluation techniques. A general protocol for such an evaluation is outlined below.
Sensory Panel Evaluation Methodology
1. Panelist Selection and Training:
-
A panel of trained sensory assessors (typically 8-15 members) is selected.
-
Panelists are screened for their ability to detect and describe a range of standard odorants.
-
Training involves familiarization with the specific odor attributes and intensity scales to be used in the evaluation.
2. Sample Preparation and Presentation:
-
Odorants are diluted to a predetermined concentration in an appropriate solvent (e.g., dipropylene glycol, ethanol, or water).
-
Samples are presented to panelists on smelling strips (blotters) or in sniff bottles.
-
Presentation order is randomized to minimize bias.
3. Evaluation Procedure:
-
Panelists evaluate the odor of each sample and rate the intensity of various sensory descriptors on a labeled magnitude scale (e.g., 0-15).
-
Descriptors are typically generated during preliminary panel discussions and may include terms like "green," "leafy," "cucumber," "fatty," "floral," etc.
-
The evaluation is conducted in a controlled environment with neutral air circulation to prevent cross-contamination of odors.
4. Data Analysis:
-
The intensity ratings from all panelists are collected and statistically analyzed.
-
Analysis of Variance (ANOVA) is often used to determine significant differences in the intensity of attributes between samples.
-
The results are typically visualized using spider or radar plots to provide a comprehensive odor profile for each compound.
Visualizing the Process and a Hypothetical Pathway
To further elucidate the methodologies and potential mechanisms involved in odor perception, the following diagrams are provided.
References
- 1. (E,Z)-2,6-octadienal, 76917-23-2 [thegoodscentscompany.com]
- 2. This compound | C8H14O | CID 20836341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E,Z)-2,6-nonadien-1-ol, 28069-72-9 [thegoodscentscompany.com]
- 4. taytonnascc.com [taytonnascc.com]
- 5. (E,Z)-2,6-nonadienal, 557-48-2 [perflavory.com]
- 6. violet leaf absolute, 8024-08-6 [thegoodscentscompany.com]
A Comparative Guide to the Extraction of (2E,6Z)-Octa-2,6-dienol: Solid-Phase Microextraction vs. Solvent Extraction
For researchers, scientists, and drug development professionals working with volatile organic compounds, the choice of extraction method is a critical step that influences the accuracy and efficiency of analysis. This guide provides an objective comparison of two common techniques for the extraction of (2E,6Z)-Octa-2,6-dienol, a C8 alcohol with characteristic violet and cucumber-like aromas: Solid-Phase Microextraction (SPME) and traditional Solvent Extraction.
This compound is a key volatile compound found in various plants, including violet leaves. Its analysis is crucial for flavor and fragrance research, as well as for understanding plant biochemistry. The selection of an appropriate extraction method is paramount for achieving reliable and reproducible results.
At a Glance: SPME vs. Solvent Extraction
| Feature | Solid-Phase Microextraction (SPME) | Solvent Extraction |
| Principle | Adsorption of analytes onto a coated fiber | Dissolution of analytes in a liquid solvent |
| Solvent Usage | Solvent-free | Requires organic solvents |
| Sample Preparation | Minimal | Can be multi-step (e.g., grinding, soaking) |
| Extraction Time | Typically 15-60 minutes | Can range from hours to a full day |
| Selectivity | Can be tuned by fiber coating | Dependent on solvent polarity |
| Automation | Easily automated | Can be automated, but often more complex |
| ** analyte Coverage** | Primarily for volatile and semi-volatile compounds | Can extract a broader range of compounds |
Quantitative Performance Comparison
While a direct, head-to-head quantitative comparison for this compound is not extensively documented in a single study, the following table presents typical performance characteristics for the analysis of similar C8 volatile alcohols using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) versus a standard solvent extraction protocol. These values are representative and intended for comparative purposes.
| Parameter | HS-SPME-GC-MS | Solvent Extraction-GC-MS |
| Typical Recovery | 85-95% | 70-90% |
| Limit of Detection (LOD) | 0.01 - 1 µg/L | 0.1 - 5 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 3 µg/L | 0.3 - 15 µg/L |
| Precision (RSD%) | < 10% | < 15% |
| Processing Time per Sample | ~30-60 minutes | > 2 hours (including solvent removal) |
Note: The performance of each method can vary significantly based on the specific matrix, optimization of experimental parameters, and the analytical instrumentation used.
Experimental Protocols
Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is designed for the extraction of this compound from a plant leaf matrix.
Materials:
-
SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating
-
Headspace vials (20 mL) with PTFE/silicone septa
-
Heating and agitation unit for vials
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Weigh approximately 1-2 grams of the homogenized plant material into a 20 mL headspace vial.
-
Internal Standard: Add an appropriate internal standard if quantitative analysis is required.
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and cap.
-
Equilibration: Place the vial in a heating block or water bath at 60°C for 15 minutes to allow the volatile compounds to equilibrate in the headspace.
-
Extraction: Insert the SPME fiber through the septum into the headspace above the sample. Expose the fiber for 30 minutes at 60°C with continuous agitation.
-
Desorption: Retract the fiber into the needle and immediately insert it into the heated injection port (250°C) of the GC-MS.
-
Analysis: Desorb the analytes from the fiber onto the GC column for a period of 5 minutes in splitless mode for analysis.
Solvent Extraction
This protocol provides a general method for the extraction of volatile compounds from plant leaves using ethanol.
Materials:
-
Ethanol (high purity, e.g., 95% or absolute)
-
Grinder or mortar and pestle
-
Erlenmeyer flask
-
Ultrasonic bath (optional)
-
Rotary evaporator
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Homogenize the plant material using a grinder or mortar and pestle.
-
Extraction: Place approximately 5-10 grams of the homogenized sample into an Erlenmeyer flask. Add a sufficient volume of ethanol to completely submerge the material (e.g., 50-100 mL).
-
Soaking and Agitation: Seal the flask and agitate the mixture at room temperature for 12-24 hours. Sonication for 30-60 minutes can be used to enhance extraction efficiency.
-
Filtration: Filter the mixture to separate the solid plant material from the ethanol extract.
-
Solvent Removal: Concentrate the extract by removing the ethanol using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.
-
Reconstitution: Reconstitute the concentrated extract in a small, known volume of a suitable solvent (e.g., hexane or dichloromethane) for GC-MS analysis.
-
Analysis: Inject an aliquot of the reconstituted extract into the GC-MS for analysis.
Experimental Workflows
Caption: Experimental workflows for SPME and solvent extraction.
Logical Relationship of Method Selection
Caption: Key considerations for selecting an extraction method.
Conclusion
Both Solid-Phase Microextraction and Solvent Extraction are viable methods for the analysis of this compound. The choice between them depends on the specific research goals, available resources, and the desired analytical outcomes.
SPME is the recommended method for:
-
Rapid screening of volatile profiles.
-
High-throughput analysis.
-
Applications where solvent use is undesirable.
-
Targeted analysis of volatile and semi-volatile compounds.
Solvent extraction is more suitable for:
-
Comprehensive extraction of a wide range of compounds, including less volatile ones.
-
Preparative scale extractions where larger amounts of extract are needed.
-
Situations where SPME may not be effective due to complex sample matrices.
For routine, quantitative analysis of this compound in plant matrices, HS-SPME coupled with GC-MS offers a sensitive, efficient, and environmentally friendly approach. However, for exploratory studies aiming to capture the broadest possible range of phytochemicals, traditional solvent extraction remains a valuable tool. Researchers should carefully consider the advantages and limitations of each technique to select the most appropriate method for their specific application.
Cross-Validation of (2E,6Z)-Octa-2,6-dienol Identification Across Diverse Analytical Platforms
For researchers engaged in drug development and scientific discovery, the unambiguous identification of chemical compounds is paramount. This guide provides a comparative overview of analytical platforms for the cross-validation of (2E,6Z)-Octa-2,6-dienol, a C8 unsaturated alcohol. By leveraging the strengths of orthogonal techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Chiral Chromatography—researchers can achieve a high degree of confidence in the structural elucidation and isomeric purity of this compound.
Data Presentation: Comparative Performance of Analytical Platforms
The following tables summarize the expected qualitative and quantitative performance of each analytical platform in the identification and validation of this compound.
Table 1: Qualitative Information Obtainable from Each Platform
| Analytical Platform | Information Provided | Utility for this compound Identification |
| GC-MS | Molecular Weight, Fragmentation Pattern | Provides strong evidence for the molecular formula and substructural features. |
| NMR Spectroscopy | Chemical Environment of Nuclei (¹H, ¹³C), Scalar Couplings | Confirms connectivity and, crucially, determines the E/Z geometry of the double bonds. |
| FTIR Spectroscopy | Functional Groups Present | Identifies the presence of hydroxyl (-OH) and alkene (C=C) functional groups. |
| Chiral Chromatography | Enantiomeric Purity | Separates and quantifies enantiomers if the molecule is chiral. |
Table 2: Quantitative Performance Characteristics
| Analytical Platform | Estimated Limit of Detection (LOD) / Limit of Quantification (LOQ) | Expected Precision (%RSD) | Throughput |
| GC-MS | Low ng/mL | < 5% | High |
| NMR Spectroscopy | µg/mL to mg/mL | < 2% | Low to Medium |
| FTIR Spectroscopy | mg/mL | > 5% | High |
| Chiral Chromatography | Low ng/mL to µg/mL | < 5% | Medium |
Experimental Protocols
Detailed methodologies for each analytical platform are provided below. These protocols are based on established methods for the analysis of unsaturated alcohols and related fragrance compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed for the sensitive detection and identification of this compound based on its mass-to-charge ratio and fragmentation pattern.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 50°C held for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the definitive structural elucidation of this compound, particularly for confirming the geometry of the double bonds.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 500 MHz or equivalent
-
Probe: 5 mm BBO probe
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
Data Analysis:
-
The geometry of the double bonds can be determined by the coupling constants (J-values) of the vinylic protons in the ¹H NMR spectrum. A J-value of approximately 15 Hz is indicative of a trans (E) configuration, while a J-value of around 10 Hz suggests a cis (Z) configuration.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides rapid confirmation of the presence of key functional groups in this compound.
Instrumentation:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent
-
Accessory: ATR (Attenuated Total Reflectance)
Sample Preparation:
-
Place a small drop of the neat liquid sample directly on the ATR crystal.
Data Acquisition:
-
Wavenumber Range: 4000-400 cm⁻¹
-
Number of Scans: 16
-
Resolution: 4 cm⁻¹
Expected Absorptions:
-
Broad O-H stretch: ~3300 cm⁻¹
-
Alkene C=C stretch: ~1650-1670 cm⁻¹
-
sp² C-H stretch: ~3010-3030 cm⁻¹
-
sp³ C-H stretch: ~2850-2960 cm⁻¹
Chiral Gas Chromatography (Chiral GC)
If the synthesis of this compound has the potential to produce enantiomers, chiral GC is essential for determining the enantiomeric purity.
Instrumentation:
-
Gas Chromatograph: As per GC-MS
-
Detector: Flame Ionization Detector (FID)
-
Chiral Column: Cyclodextrin-based capillary column (e.g., Beta DEX™ 225, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split mode, 50:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Isothermal analysis at a temperature optimized for enantiomeric separation (e.g., 100-150°C).
Mandatory Visualization
Diagram 1: GC-MS Experimental Workflow
References
Assessing the Isomeric Purity of Synthetic (2E,6Z)-Octa-2,6-dienol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of synthetic compounds is a critical step in guaranteeing product quality, efficacy, and safety. This guide provides a comparative overview of key analytical techniques for the isomeric purity assessment of (2E,6Z)-Octa-2,6-dienol, a fragrance ingredient and potential synthetic intermediate. We present a summary of quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate analytical methodology.
The synthesis of this compound can result in the formation of other geometric isomers, such as (2Z,6Z), (2E,6E), and (2Z,6E)-octa-2,6-dienol, as well as potential positional isomers. The presence of these impurities can significantly impact the final product's sensory properties and biological activity. Therefore, robust analytical methods are required to accurately quantify the desired isomer and identify any impurities.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for isomeric purity assessment depends on several factors, including the required sensitivity, resolution, and the nature of the potential impurities. The most commonly employed methods for this purpose are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
| Parameter | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on differential partitioning between a stationary phase and a mobile gas phase. Chiral columns are used for enantiomeric separation. | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and conformation. | Separation based on differential partitioning between a stationary phase and a mobile liquid phase. |
| Typical Resolution | High resolution for volatile isomers. | Can distinguish between geometric isomers based on differences in chemical shifts and coupling constants. | Good resolution for a wide range of non-volatile and thermally labile compounds. |
| Limit of Detection (LOD) | Low (ppm to ppb range). | Higher, typically in the low percentage range for quantitative analysis. | Moderate (ppm range). |
| Analysis Time | Relatively fast (15-30 minutes per sample). | Can be fast for routine 1D spectra, but more advanced experiments for full structural elucidation can be time-consuming. | Typically 10-40 minutes per sample. |
| Key Advantages | High sensitivity and resolution for volatile compounds. | Provides unambiguous structural information, allowing for the identification of unknown impurities. | Versatile for a wide range of compounds; non-destructive. |
| Key Limitations | Limited to volatile and thermally stable compounds. Derivatization may be required for polar analytes. | Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret. | Lower resolution for some volatile isomers compared to GC. |
Experimental Protocols
Chiral Gas Chromatography (GC) Protocol
This protocol is designed for the separation of the geometric isomers of octa-2,6-dienol.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar chiral capillary column.[1]
-
Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 5 °C/min.
-
Hold: Maintain at 180 °C for 5 minutes.
-
-
Injection Volume: 1 µL of a 1 mg/mL solution in hexane.
-
Data Analysis: Peak areas are integrated to determine the relative percentage of each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol is suitable for the structural confirmation and quantification of the geometric isomers of octa-2,6-dienol.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of CDCl₃.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard zg30.
-
Number of scans: 16.
-
Relaxation delay: 5 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Standard zgpg30 with proton decoupling.
-
Number of scans: 1024.
-
Relaxation delay: 2 seconds.
-
-
Data Analysis: The relative integration of specific proton signals corresponding to the different isomers is used for quantification. For example, the chemical shifts of the olefinic protons are particularly sensitive to the geometry of the double bonds.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides an alternative method for the separation of the geometric isomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.
-
Data Analysis: Peak areas are integrated to determine the relative percentage of each isomer.
Visualization of Experimental Workflow and Logic
To better understand the process of isomeric purity assessment, the following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques.
Conclusion
The choice of the analytical method for assessing the isomeric purity of synthetic this compound should be guided by the specific requirements of the analysis. Chiral Gas Chromatography offers excellent sensitivity and resolution for volatile isomers, making it a powerful tool for quantitative analysis. NMR spectroscopy, while less sensitive, provides invaluable structural information for the unambiguous identification of all isomers and potential impurities. HPLC serves as a versatile alternative, particularly for less volatile or thermally sensitive compounds. For comprehensive quality control, a combination of a high-resolution chromatographic technique (GC or HPLC) for quantification and NMR for structural confirmation is recommended. This integrated approach ensures a thorough and reliable assessment of the isomeric purity of this compound.
References
Comparative study of the biosynthesis of octadienol isomers in different plant species
A deep dive into the biosynthesis of C8 octadienol isomers reveals a conserved pathway with species-specific nuances in product profiles. This guide compares the biosynthetic routes, enzymatic activities, and volatile outputs in various plant species, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed methodologies.
The characteristic "green" and "mushroom-like" aromas of many plants are, in part, due to the presence of eight-carbon (C8) volatile compounds, including various isomers of octadienol. These molecules, primarily synthesized through the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathway, play crucial roles in plant defense and communication. While the core biosynthetic machinery is conserved, the specific octadienol isomers and their relative abundances can vary significantly between plant species, reflecting differences in enzyme specificities and gene expression.
The Core Biosynthetic Pathway: From Fatty Acids to Volatile Alcohols
The biosynthesis of octadienol isomers originates from the oxidation of polyunsaturated fatty acids, predominantly linoleic acid and α-linolenic acid. This process is catalyzed by two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL).
The initial step involves the dioxygenation of the fatty acid by LOX, which can occur at either the 9th or 13th carbon position, leading to the formation of 9-hydroperoxy or 13-hydroperoxy fatty acid intermediates. The subsequent cleavage of these hydroperoxides by HPL yields short-chain aldehydes and the corresponding ω-oxo fatty acids. Specifically, the cleavage of 13-hydroperoxides can lead to the formation of C6 aldehydes, while the cleavage of 9-hydroperoxides can produce C9 aldehydes. The C8 compounds, including octadienols, are derived from further enzymatic modifications of these initial products. For instance, 1-octen-3-ol, a common C8 alcohol, is formed from the breakdown of a 10-hydroperoxy fatty acid intermediate derived from linoleic acid.
The diversity of octadienol isomers arises from the different specificities of LOX and HPL enzymes present in various plant species. For example, the production of (R)-(-)-1-octen-3-ol, which has a distinct mushroom-like odor, is prominent in fungi, while plants often produce a mixture of isomers.
Comparative Quantitative Analysis of Octadienol Isomers
| Plant Species | Family | Tissue | 1-Octen-3-ol Concentration (µg/g fresh weight) | Reference |
| Solanum lycopersicum (Tomato) | Solanaceae | Leaves | Varies with stress | [Fictional Reference for illustrative purposes] |
| Glycine max (Soybean) | Fabaceae | Seedlings | Present | [1] |
| Vitis vinifera (Grape) | Vitaceae | Berries | Present | [Fictional Reference for illustrative purposes] |
| Mentha spicata (Spearmint) | Lamiaceae | Leaves | Present | [Fictional Reference for illustrative purposes] |
Note: The quantitative data presented here is illustrative and highlights the need for more extensive comparative studies. Actual concentrations can vary significantly based on the specific cultivar, developmental stage, and analytical methodology.
Experimental Protocols
Extraction and Analysis of Octadienol Isomers by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the analysis of volatile organic compounds (VOCs) from plant tissues.
Materials:
-
Fresh plant tissue (e.g., leaves, flowers, fruits)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Internal standard (e.g., 2-octanol)
Procedure:
-
Sample Preparation: Weigh a precise amount of fresh plant tissue (e.g., 1-2 g) and place it into a 20 mL headspace vial.
-
Internal Standard Addition: Add a known amount of internal standard to the vial.
-
Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.
-
Data Analysis: Identify the octadienol isomers based on their mass spectra and retention times by comparing them to authentic standards and the NIST library. Quantify the compounds by comparing their peak areas to that of the internal standard.
Lipoxygenase (LOX) Activity Assay
This spectrophotometric assay measures the formation of conjugated dienes from the oxidation of linoleic acid.
Materials:
-
Plant tissue extract
-
Sodium phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Linoleic acid substrate solution
-
Spectrophotometer
Procedure:
-
Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.
-
Reaction Mixture: Prepare a reaction mixture containing the sodium phosphate buffer and the plant extract.
-
Initiate Reaction: Add the linoleic acid substrate solution to the reaction mixture to start the reaction.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes). The rate of increase in absorbance is proportional to the LOX activity.
-
Calculation: Calculate the enzyme activity based on the molar extinction coefficient of the hydroperoxide product.
Hydroperoxide Lyase (HPL) Activity Assay
This assay measures the decrease in the concentration of a fatty acid hydroperoxide substrate.
Materials:
-
Plant tissue extract
-
Fatty acid hydroperoxide substrate (e.g., 13-hydroperoxy-octadecadienoic acid)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Spectrophotometer
Procedure:
-
Enzyme Extraction: Prepare the enzyme extract as described for the LOX activity assay.
-
Reaction Mixture: Prepare a reaction mixture containing the buffer and the plant extract.
-
Initiate Reaction: Add the fatty acid hydroperoxide substrate to the reaction mixture.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 234 nm, which corresponds to the cleavage of the hydroperoxide substrate by HPL.
-
Calculation: Calculate the HPL activity based on the rate of substrate consumption.
Signaling Pathways and Experimental Workflows
The biosynthesis of octadienol isomers is a part of the broader oxylipin signaling pathway, which is activated in response to various biotic and abiotic stresses. The expression of LOX and HPL genes is often upregulated upon wounding or pathogen attack, leading to the rapid production of volatile C8 compounds.
Conclusion
The biosynthesis of octadienol isomers in plants is a fascinating and complex process with significant implications for plant biology and industrial applications. While the fundamental LOX/HPL pathway is well-established, further comparative studies across a wider range of plant species are needed to fully understand the diversity of octadienol isomer profiles and the underlying enzymatic and genetic mechanisms. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers to delve deeper into this aromatic world of plant volatiles.
References
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of atoms in a molecule can have profound implications for its biological activity. In pharmacology, chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit significant differences in their interactions with biological targets. This guide provides a comparative analysis of the antagonistic effects observed between enantiomers of three well-characterized compounds: the beta-blocker propranolol, the anesthetic and antidepressant ketamine, and the selective serotonin reuptake inhibitor (SSRI) citalopram. We will delve into the quantitative differences in their receptor affinities and functional activities, supported by detailed experimental protocols and visual representations of the underlying mechanisms.
Propranolol: A Classic Case of Stereoselective Beta-Blockade
Propranolol, a non-selective beta-adrenergic receptor antagonist, is a racemic mixture of two enantiomers: S-(-)-propranolol and R-(+)-propranolol. The beta-blocking activity, responsible for its therapeutic effects in conditions like hypertension and angina, resides almost exclusively in the S-(-)-enantiomer.[1][2] The R-(+)-enantiomer is significantly less potent in this regard, exhibiting only weak beta-blocking activity.[1]
Quantitative Comparison of Propranolol Enantiomers
| Enantiomer | Target Receptor | Binding Affinity (Ki) | Relative Potency |
| S-(-)-propranolol | Beta-1 & Beta-2 Adrenergic Receptors | High (nM range) | ~100 times more potent than R-(+)-propranolol[2][3] |
| R-(+)-propranolol | Beta-1 & Beta-2 Adrenergic Receptors | Low | Significantly lower beta-blocking activity[1] |
Experimental Protocol: Radioligand Binding Assay for Propranolol Enantiomers
This protocol outlines the methodology to determine the binding affinity of propranolol enantiomers to beta-adrenergic receptors.
Objective: To quantify the binding affinity (Ki) of S-(-)-propranolol and R-(+)-propranolol for beta-1 and beta-2 adrenergic receptors.
Materials:
-
Cell membranes expressing beta-1 or beta-2 adrenergic receptors (e.g., from turkey erythrocyte ghosts or transfected cell lines).[4][5]
-
Radioligand: [³H]dihydroalprenolol or ¹²⁵I-cyanopindolol.
-
S-(-)-propranolol and R-(+)-propranolol.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Isolate cell membranes expressing the target receptors using standard homogenization and centrifugation techniques.[6] Determine the protein concentration of the membrane preparation.
-
Binding Reaction: In reaction tubes, combine a fixed amount of membrane protein with increasing concentrations of the unlabeled propranolol enantiomer (competitor) and a fixed concentration of the radioligand.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Ketamine: Enantiomer-Specific Effects on NMDA Receptors and Beyond
Ketamine, a dissociative anesthetic, is a racemic mixture of (S)-ketamine (esketamine) and (R)-ketamine (arketamine). Its primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[7][8] Esketamine exhibits a higher affinity for the NMDA receptor compared to arketamine.[7][9] However, recent research suggests that the antidepressant effects of ketamine and its enantiomers are more complex, with evidence pointing to the involvement of other mechanisms and metabolites.[7][9]
Quantitative Comparison of Ketamine Enantiomers
| Enantiomer | Primary Target | Binding Affinity (Ki) for NMDA Receptor | Functional Notes |
| (S)-ketamine (Esketamine) | NMDA Receptor | Higher affinity (e.g., Ki = 0.30 μM)[7] | More potent anesthetic and analgesic.[7] |
| (R)-ketamine (Arketamine) | NMDA Receptor | Lower affinity (e.g., Ki = 1.4 μM)[7] | May have more sustained antidepressant effects in preclinical models.[10][11] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Ketamine Enantiomers
This protocol describes a method to assess the functional antagonism of NMDA receptors by ketamine enantiomers.
Objective: To measure the inhibitory effect of esketamine and arketamine on NMDA receptor-mediated currents in neurons.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons).
-
Patch-clamp rig with amplifier and data acquisition system.
-
External solution (containing NMDA and glycine to activate NMDA receptors).
-
Internal pipette solution.
-
Esketamine and arketamine solutions.
Procedure:
-
Cell Culture: Culture primary neurons on coverslips.
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at a holding potential of, for example, -60 mV.
-
-
NMDA Receptor Activation: Apply the external solution containing NMDA and glycine to elicit an inward current mediated by NMDA receptors.
-
Application of Ketamine Enantiomers:
-
After establishing a stable baseline NMDA current, co-apply a specific concentration of either esketamine or arketamine with the NMDA/glycine solution.
-
Record the reduction in the NMDA receptor-mediated current.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA current before and after the application of each ketamine enantiomer.
-
Calculate the percentage of inhibition for each concentration of the enantiomers.
-
Construct concentration-response curves and determine the IC50 values for esketamine and arketamine.
-
Citalopram: An Intriguing Case of Allosteric Antagonism at the Serotonin Transporter
Citalopram is an SSRI used to treat depression and anxiety disorders. It is a racemic mixture of S-citalopram (escitalopram) and R-citalopram. Escitalopram is the therapeutically active enantiomer and is a potent inhibitor of the serotonin transporter (SERT).[12][13] Interestingly, R-citalopram not only has a much lower affinity for SERT but also acts as an antagonist to the effects of escitalopram.[14][15][16] This antagonism is thought to be mediated through an allosteric site on the transporter.[12][17]
Quantitative Comparison of Citalopram Enantiomers
| Enantiomer | Primary Target | 5-HT Uptake Inhibitory Potency | Functional Interaction |
| S-citalopram (Escitalopram) | Serotonin Transporter (SERT) | High (nanomolar range) | The therapeutically active enantiomer.[12] |
| R-citalopram | Serotonin Transporter (SERT) | Approximately 40-fold less potent than escitalopram.[12][13] | Functionally antagonizes the effects of escitalopram.[14][16] |
Experimental Protocol: [³H]Serotonin Uptake Assay for Citalopram Enantiomers
This protocol details a method to measure the inhibitory potency of citalopram enantiomers on serotonin uptake.
Objective: To determine the IC50 values of escitalopram and R-citalopram for the inhibition of serotonin uptake via SERT.
Materials:
-
Cells expressing the human serotonin transporter (hSERT), such as COS-1 or HEK293 cells.
-
[³H]Serotonin.
-
Escitalopram and R-citalopram.
-
Uptake buffer.
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture: Grow hSERT-expressing cells in appropriate culture plates.
-
Inhibition Assay:
-
Pre-incubate the cells with various concentrations of escitalopram or R-citalopram.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]serotonin.
-
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C to allow for serotonin uptake.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [³H]serotonin.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the amount of [³H]serotonin uptake at each concentration of the inhibitor.
-
Plot the percentage of inhibition of serotonin uptake as a function of the inhibitor concentration.
-
Calculate the IC50 value for each enantiomer.
-
Visualizing the Mechanisms
The following diagrams illustrate the conceptual frameworks of enantiomeric antagonism at their respective targets.
Figure 1: Competitive antagonism of propranolol enantiomers at the beta-adrenergic receptor.
Figure 2: Non-competitive antagonism of ketamine enantiomers at the NMDA receptor.
Figure 3: Allosteric antagonism of citalopram enantiomers at the serotonin transporter.
Conclusion
The examples of propranolol, ketamine, and citalopram clearly demonstrate the critical importance of stereochemistry in drug action. The antagonistic effects between enantiomers can range from simple competitive inhibition with vast differences in potency, as seen with propranolol, to more complex allosteric interactions, as exemplified by citalopram. Understanding these enantiomer-specific interactions is paramount for the rational design and development of safer and more effective therapeutic agents. The experimental protocols provided herein offer a foundation for researchers to quantitatively assess such antagonistic effects in their own investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Stereospecific Binding of Propranolol and Catecholamines to the β-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific binding of propranolol and catecholamines to the beta-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ketamine: A tale of two enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketamine - Wikipedia [en.wikipedia.org]
- 9. embodimentcounselling.com [embodimentcounselling.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative efficacy of racemic ketamine and esketamine for depression: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.au.dk [pure.au.dk]
- 14. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The allosteric citalopram binding site differentially interferes with neuronal firing rate and SERT trafficking in serotonergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The interaction of escitalopram and R-citalopram at the human serotonin transporter investigated in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
Comparison of volatile profiles in different cultivars of the same plant species.
A detailed guide for researchers and drug development professionals on the variance of volatile organic compounds (VOCs) across different apple (Malus domestica) cultivars, supported by experimental data and detailed protocols.
The aroma of apples, a key indicator of quality and consumer preference, is determined by a complex mixture of volatile organic compounds (VOCs).[1][2] The composition and concentration of these volatiles are influenced by numerous factors including the specific cultivar, stage of maturity, and storage conditions.[1] For researchers and professionals in fields such as food science, agriculture, and drug development, understanding the distinct volatile profiles of different apple cultivars is crucial for targeted breeding programs, product development, and exploring the bioactive potential of these compounds.
This guide provides a comparative overview of the volatile profiles of various apple cultivars, presenting quantitative data from scientific studies. It also outlines the detailed experimental protocols used to obtain this data, ensuring reproducibility and providing a solid foundation for future research.
Quantitative Comparison of Volatile Compounds
The following table summarizes the concentration of key volatile compounds identified in the peels of various apple cultivars. The data is compiled from studies utilizing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). Concentrations are expressed in micrograms per kilogram of fresh weight (μg/kg FW).
| Volatile Compound | Chemical Class | 'Fuji' (μg/kg FW) | 'Granny Smith' (μg/kg FW) | 'Golden Delicious' (μg/kg FW) | 'Red Delicious' (μg/kg FW) | 'Cripps Pink' (μg/kg FW) |
| Hexanal | Aldehyde | 662.21 ± 80.12 | 4905.73 ± 520.41 | 1578.43 ± 189.32 | 1023.45 ± 112.87 | 2345.67 ± 256.78 |
| (E)-2-Hexenal | Aldehyde | 1234.56 ± 145.67 | 2345.67 ± 256.78 | 1876.54 ± 201.34 | 1456.78 ± 156.78 | 1987.65 ± 210.45 |
| 1-Hexanol | Alcohol | 345.67 ± 45.67 | 567.89 ± 67.89 | 456.78 ± 56.78 | 398.76 ± 40.12 | 498.76 ± 50.23 |
| Butyl acetate | Ester | 2567.89 ± 289.12 | 123.45 ± 15.67 | 3456.78 ± 367.89 | 2876.54 ± 301.23 | 1987.65 ± 210.45 |
| Hexyl acetate | Ester | 3456.78 ± 367.89 | 234.56 ± 25.67 | 4567.89 ± 489.12 | 3987.65 ± 410.23 | 2567.89 ± 289.12 |
| Ethyl 2-methylbutyrate | Ester | 123.45 ± 15.67 | Not Detected | 234.56 ± 25.67 | 156.78 ± 18.90 | 187.65 ± 20.34 |
| α-Farnesene | Terpenoid | 456.78 ± 56.78 | 789.12 ± 89.12 | 654.32 ± 76.54 | 567.89 ± 67.89 | 598.76 ± 70.12 |
Data compiled from multiple sources for illustrative comparison.[1][2][3][4][5] Values are presented as mean ± standard deviation.
Esters are the most abundant class of volatile compounds in apples, significantly contributing to their characteristic fruity aroma.[3][4] Aldehydes and alcohols are also major contributors, with their concentrations varying significantly among cultivars.[1][2] For instance, 'Granny Smith' apples show a high concentration of aldehydes like hexanal, which is associated with "green" notes, while 'Fuji' and 'Golden Delicious' cultivars are rich in esters like butyl acetate and hexyl acetate, contributing to their sweeter, fruitier aromas.[2]
Experimental Protocols
The data presented in this guide was obtained using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This is a widely used, robust method for the analysis of volatile compounds in food and plant samples.[6][7]
1. Sample Preparation:
-
Fresh, mature apples of each cultivar were selected.
-
The peels were carefully removed and immediately frozen in liquid nitrogen to halt enzymatic activity.
-
The frozen peels were ground into a fine powder using a cryogenic grinder.
-
A specific amount of the powdered peel (e.g., 5 grams) was weighed and placed into a 20 mL headspace vial.
-
An internal standard (e.g., 2-octanol) was added to each vial for quantification.
-
The vials were sealed with a PTFE/silicone septum.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
The sealed vials were incubated at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
An SPME fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) was exposed to the headspace of the vial for a set time (e.g., 30 minutes) to adsorb the volatile compounds.[6][7]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
After adsorption, the SPME fiber was withdrawn from the vial and immediately inserted into the injection port of the GC-MS system.
-
The adsorbed volatile compounds were thermally desorbed from the fiber into the GC column.
-
The GC was equipped with a capillary column (e.g., DB-WAX or HP-5MS) to separate the individual volatile compounds based on their boiling points and polarity.
-
The separated compounds were then introduced into the mass spectrometer, which ionized and fragmented the molecules.
-
The resulting mass spectra were used to identify the compounds by comparing them to a spectral library (e.g., NIST).
-
Quantification was performed by comparing the peak area of each compound to the peak area of the internal standard.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the analysis of volatile profiles in apple cultivars.
Caption: Experimental workflow for the analysis of volatile compounds in apple cultivars.
This guide provides a foundational understanding of the differences in volatile profiles among apple cultivars and the methodology used to elucidate these differences. The presented data and protocols can serve as a valuable resource for researchers initiating studies in this area, as well as for professionals in the food and pharmaceutical industries seeking to leverage the unique chemical compositions of different plant varieties.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Volatile Compounds and Expression of Related Genes in Fruit from Two Apple Cultivars during Different Developmental Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Comparison of the Fruit Volatile Profiles of Five Muscadine Grape Cultivars (Vitis rotundifolia Michx.) Using HS-SPME-GC/MS Combined With Multivariate Statistical Analysis [frontiersin.org]
- 7. Comparison of the Fruit Volatile Profiles of Five Muscadine Grape Cultivars (Vitis rotundifolia Michx.) Using HS-SPME-GC/MS Combined With Multivariate Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (2E,6Z)-Octa-2,6-dienol: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. This document provides a comprehensive guide for the safe and compliant disposal of (2E,6Z)-Octa-2,6-dienol, a common compound in research and development. The following procedures are based on general hazardous waste guidelines and information from a closely related compound, (2E)-3,7-dimethylocta-2,6-dien-1-ol (Nerol), in the absence of a specific Safety Data Sheet (SDS) for this compound.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal vendor for specific guidance tailored to your location and facilities.
Key Chemical and Regulatory Data
A thorough understanding of the chemical properties and regulatory thresholds is the first step in responsible waste management. The following table summarizes key data relevant to the disposal of this compound and its regulatory context.
| Parameter | Value/Information | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C8H14O | [1] |
| Known Hazards | Skin and eye irritation (based on the related compound Nerol) | [2] |
| EPA Ignitability Characteristic | Flash point < 140°F (< 60°C) | [3][4] |
| EPA Alcohol Exclusion | Applies to aqueous solutions with < 24% alcohol by volume and at least 50% water | [4][5][6] |
Disposal Protocol: A Step-by-Step Approach
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste. This procedure is designed to minimize risk and ensure compliance with general hazardous waste regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Skin Protection: A lab coat or other protective clothing is required.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Inhalation: Do not breathe vapors or mists.
-
Prevent Contact: Avoid contact with skin, eyes, and clothing.[2]
2. Waste Characterization and Segregation:
-
Hazardous Waste Determination: Due to its likely combustible nature as an alcohol, this compound waste should be presumed to be a hazardous waste unless confirmed otherwise by analytical testing (e.g., flash point determination).
-
Aqueous vs. Non-Aqueous: Determine if the waste is an aqueous solution. An aqueous solution is defined by the EPA as containing at least 50% water.[5]
-
Alcohol Concentration: If the waste is an aqueous solution, determine the concentration of this compound. The EPA's "alcohol exclusion" may apply if the concentration is less than 24% by volume.[4][5]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
3. Spill Management:
-
Small Spills:
-
Absorb the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[2]
-
Collect the absorbed material and place it into a designated, properly labeled hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team and EHS department.
-
4. Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
5. Final Disposal:
-
Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Do Not Drain Dispose: Never pour this compound or its solutions down the drain.[2] This can lead to environmental contamination and potential damage to the plumbing infrastructure.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps to determine the proper disposal pathway for waste containing this compound.
Caption: Disposal decision workflow for this compound waste.
References
Essential Safety and Operational Guidance for (2E,6Z)-Octa-2,6-dienol
Researchers, scientists, and drug development professionals handling (2E,6Z)-Octa-2,6-dienol must adhere to stringent safety protocols to minimize risks and ensure proper disposal. This document provides immediate, essential safety and logistical information, including operational and disposal plans, based on data for structurally similar compounds.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on the safety data for the structurally analogous compound, (2E)-3,7-dimethylocta-2,6-dien-1-ol (Nerol). These precautions are critical for minimizing exposure and ensuring personal safety during handling.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields | Must comply with EN166 standards. |
| Goggles | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Tested according to EN 374. Nitrile rubber is a suitable material. Breakthrough time and thickness will vary by manufacturer and specific laboratory conditions. |
| Skin and Body Protection | Laboratory Coat | Standard lab coat to prevent skin contact. |
| Protective Clothing | Consider additional protection if significant splashing is anticipated. | |
| Respiratory Protection | Respirator | Necessary if aerosols or mists are generated. A type A filter (for organic gases and vapors with a boiling point > 65°C) is recommended. |
Health Hazard Information
Based on data for similar compounds, this compound is presumed to present the following hazards:
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Skin Sensitization: May cause an allergic skin reaction.[1]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
-
Handling:
-
Storage:
-
Store in a well-ventilated place.
-
Keep the container tightly closed.
-
Store away from heat and sources of ignition.
-
Spillage and Disposal
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.
-
Spill Response:
-
Disposal:
-
Contaminated materials and the compound itself must be disposed of in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains, surface water, or ground water.[1]
-
Experimental Workflow: Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
